molecular formula C8H5FN2O2 B1343653 4-fluoro-1H-indazole-3-carboxylic acid CAS No. 885521-64-2

4-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1343653
CAS No.: 885521-64-2
M. Wt: 180.14 g/mol
InChI Key: PVBIDQDQVMTZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBIDQDQVMTZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646263
Record name 4-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-64-2
Record name 4-Fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Biological Significance of 4-Fluoro-1H-indazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-fluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document details plausible synthetic routes, presents relevant experimental data in a structured format, and explores the biological signaling pathways associated with its derivatives. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. The introduction of a fluorine atom into the indazole ring system can significantly modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds, including synthetic cannabinoids and potential therapeutics targeting a range of cellular signaling pathways.[4][5] This guide elucidates the chemical synthesis of this important building block and the biological context of its derivatives.

Synthesis Pathways

While a direct, one-pot synthesis for this compound is not prominently described in the literature, plausible multi-step synthetic routes can be devised based on established methodologies for analogous substituted indazoles. Two primary strategies are outlined below, starting from commercially available fluorinated precursors.

Pathway 1: From 2,3-Difluorobenzoic Acid

A potential synthetic route, adapted from methodologies for other substituted indazoles, commences with 2,3-difluorobenzoic acid. This multi-step process involves the initial formation of a more complex substituted indazole, which is then chemically modified to yield the target carboxylic acid. A generalized representation of this pathway is depicted below.

Synthesis_Pathway_1 A 2,3-Difluorobenzoic Acid B Multi-step Conversion (Bromination, Amidation, Grignard, Cyclization, etc.) A->B Various Reagents C Substituted 4-Fluoro-1H-indazole Intermediate B->C D Functional Group Transformation C->D e.g., Oxidation E This compound D->E

Caption: Generalized synthetic scheme starting from 2,3-difluorobenzoic acid.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed experimental protocol for this specific pathway is not available in the public domain. However, a study by Li et al. (2023) describes the synthesis of a related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, starting from 2,3-difluorobenzoic acid.[6] The described sequence involves bromination, amidation, a Grignard reaction, cyclization, amine protection, Suzuki coupling, and finally, oxidation to afford the carboxylic acid.[6] A similar strategic approach could likely be adapted to synthesize the 4-fluoro isomer.

Pathway 2: From a Substituted Fluoroaniline

Another viable approach involves the synthesis of the indazole ring system from a suitably substituted fluoroaniline derivative. For instance, a method analogous to the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline could be envisioned.[7] This would likely involve the diazotization of a 2-amino-6-fluorotoluene derivative, followed by cyclization and subsequent functional group manipulation to introduce the carboxylic acid at the 3-position.

Synthesis_Pathway_2 A Substituted 2-Amino-6-fluorotoluene Derivative B Diazotization & Cyclization A->B e.g., NaNO2, Acid C 4-Fluoro-1H-indazole Intermediate B->C D Carboxylation at C3 C->D e.g., Lithiation then CO2 E This compound D->E

Caption: A plausible synthetic route starting from a fluoroaniline derivative.

Experimental Protocol (Conceptual):

  • Diazotization and Cyclization: A 2-amino-6-fluorotoluene derivative bearing a suitable ortho-substituent would be treated with a diazotizing agent, such as sodium nitrite in an acidic medium. The resulting diazonium salt would then undergo intramolecular cyclization to form the 4-fluoro-1H-indazole core.

  • Carboxylation: The 4-fluoro-1H-indazole intermediate could then be carboxylated at the 3-position. This is often achieved by deprotonation with a strong base (e.g., n-butyllithium) to form a lithiated intermediate, which is then quenched with carbon dioxide.

  • Hydrolysis: If the carboxylation step results in an ester, a final hydrolysis step would be required to yield the desired carboxylic acid.

Quantitative Data Summary:

Reaction TypeStarting MaterialProductReagents & ConditionsYield (%)Reference
Indazole-3-carboxylate Synthesis2-(Trimethylsilyl)phenyl trifluoromethanesulfonateEthyl 1H-indazole-3-carboxylateEthyl diazoacetate, TBAF, THF, -78°C to RT82%[8]
Indazole Synthesis (Cyclization)4-Bromo-3-fluoro-2-methylaniline1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanoneToluene, Ether, Acetic acid, Isoamyl nitrite, 110°C40.5%[7]
EsterificationIndazole-3-carboxylic acidMethyl indazole-3-carboxylateMethanol, Methanesulfonic acid, Reflux60%N/A

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as modulators of several important biological targets, implicating them in a variety of cellular signaling pathways.

Cannabinoid Receptor Type 1 (CB1) Agonism

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a derivative of the title compound, is known as an intermediate in the synthesis of synthetic cannabinoids that act as agonists of the cannabinoid type 1 (CB1) receptor.[4] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[9] Its activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels via Gi/o proteins.[10]

CB1_Signaling Ligand 4-Fluoro-1H-indazole-3-carboxylic Acid Derivative (Agonist) CB1 CB1 Receptor Ligand->CB1 G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channel Ion Channels (K+, Ca2+) G_protein->Ion_Channel modulates cAMP ↓ cAMP AC->cAMP Modulation Modulation of Neurotransmitter Release Ion_Channel->Modulation

Caption: Simplified CB1 receptor signaling pathway.

Rho Kinase (ROCK) Inhibition

A 4-fluoroindazole derivative has been evaluated as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[11] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is a key downstream effector of the small GTPase RhoA.[11] The RhoA/ROCK signaling pathway is integral to processes such as smooth muscle contraction, cell adhesion, and migration.[1]

ROCK_Signaling Agonist Agonist (e.g., Thrombin) GPCR GPCR Agonist->GPCR RhoA RhoA-GDP (inactive) GPCR->RhoA activates GEFs RhoA_GTP RhoA-GTP (active) RhoA->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates Downstream Downstream Effectors (e.g., MLC Phosphatase) ROCK->Downstream phosphorylates Inhibitor 4-Fluoro-1H-indazole Derivative (Inhibitor) Inhibitor->ROCK inhibits Cytoskeleton Cytoskeletal Reorganization & Smooth Muscle Contraction Downstream->Cytoskeleton

Caption: The RhoA/ROCK signaling pathway and point of inhibition.

Mas-Related G-Protein-Coupled Receptor X4 (MRGPRX4) Antagonism

A derivative of this compound has been identified as an antagonist of MRGPRX4.[5] MRGPRX4 is a GPCR that has been implicated in cholestatic itch, the pruritus associated with liver diseases.[12] It is activated by bile acids and signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[13][14]

MRGPRX4_Signaling Bile_Acids Bile Acids MRGPRX4 MRGPRX4 Receptor Bile_Acids->MRGPRX4 Gq Gq Protein MRGPRX4->Gq activates Antagonist 4-Fluoro-1H-indazole-3-carboxylic Acid Derivative (Antagonist) Antagonist->MRGPRX4 blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Itch Itch Sensation Ca_release->Itch

References

A Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the known and predicted physicochemical properties of 4-fluoro-1H-indazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The guide includes key physical data, standard experimental protocols for property determination, and a visualization of its role in synthetic and drug discovery workflows.

Core Physicochemical Data

This compound (CAS Number: 885521-64-2) is a fluorinated derivative of the indazole carboxylic acid scaffold. The introduction of the fluorine atom can significantly influence properties such as acidity, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

The quantitative physicochemical data for this compound are summarized below. It is important to note that while some properties like molecular weight are definitive, others such as melting point and pKa are often determined experimentally and can vary slightly based on the method and purity of the sample. Where specific experimental data for the target compound is not publicly available, values for the parent compound (1H-indazole-3-carboxylic acid) are provided for context.

PropertyValueSource
CAS Number 885521-64-2[1]
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Physical Form Solid
Melting Point Data not available. (Parent compound, 1H-indazole-3-carboxylic acid, melts at 262-271 °C)[2]
pKa Data not available. (Expected to have two pKa values: one for the carboxylic acid group, typically ~3-5, and one for the indazole NH, which is weakly acidic).
Solubility Data not available. (Expected to be poorly soluble in water and soluble in organic solvents like DMSO and DMF).
logP Data not available. (Calculated logP for a similar compound, 5-Bromo-4-fluoro-1-methyl-1H-indazole, is 2.47, suggesting moderate lipophilicity).[3]
Storage Temperature 2-8 °C

Experimental Protocols for Property Determination

The following are standard methodologies for determining the key physicochemical properties of a small molecule like this compound.

2.1 Melting Point Determination The melting point is a crucial indicator of purity. The capillary melting point method is standard.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Protocol:

    • A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

2.2 Aqueous Solubility (Shake-Flask Method) This method (OECD Guideline 105) determines the saturation concentration of the compound in water.

  • Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker/bath, centrifugation equipment, analytical instrument (e.g., HPLC-UV).

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of water in a flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of the compound in the clear aqueous solution is quantified using a validated analytical method, such as HPLC-UV, against a calibration curve.

2.3 pKa Determination (Potentiometric Titration) This method measures the change in pH of a solution upon the addition of a titrant.

  • Apparatus: pH meter with a calibrated electrode, autoburette, titration vessel.

  • Protocol:

    • A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture like water/methanol if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa (carboxylic acid).

    • A separate titration with a strong acid (e.g., 0.1 M HCl) can be performed to determine the basic pKa.

    • The pKa is calculated from the half-equivalence point on the resulting pH titration curve.

2.4 LogP (Octanol-Water Partition Coefficient) The partition coefficient is a measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for its estimation.

  • Apparatus: HPLC system with a C18 column, UV detector.

  • Protocol:

    • The retention time (t_R) of the compound is measured on a calibrated RP-HPLC system.

    • A series of standard compounds with known logP values are run under the same conditions to create a calibration curve by plotting their log(k) against their known logP values, where k = (t_R - t_0) / t_0. (t_0 is the column dead time).

    • The logP of the target compound is then interpolated from this calibration curve using its measured retention time.

Visualized Workflows and Relationships

Indazole derivatives are versatile scaffolds in organic synthesis and drug discovery.[4][5] The following diagrams illustrate a representative synthetic workflow and the compound's logical role as a building block in pharmaceutical development.

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_product Product start1 Fluorinated Phenylhydrazine step1 Step 1: Condensation (Fischer Indole Synthesis Analogue) start1->step1 start2 Pyruvic Acid Derivative start2->step1 step2 Step 2: Cyclization & Aromatization step1->step2 + Heat / Acid Catalyst product 4-Fluoro-1H-indazole- 3-carboxylic Acid step2->product

Caption: A generalized workflow for the synthesis of indazole-3-carboxylic acids.

G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_application Therapeutic Targets & Applications scaffold 4-Fluoro-1H-indazole- 3-carboxylic Acid mod1 Amide Coupling scaffold->mod1 mod2 Esterification scaffold->mod2 mod3 N-Alkylation/ N-Arylation scaffold->mod3 app1 Kinase Inhibitors (Anti-Cancer) mod1->app1 app3 Anti-Inflammatory Agents mod1->app3 app2 Receptor Agonists/ Antagonists mod2->app2 mod3->app1 mod3->app2

Caption: Role of the scaffold in medicinal chemistry and drug discovery.[4][5]

References

Technical Guide: 4-Fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazole-3-carboxylic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential as a key building block for the development of novel therapeutic agents.

Core Compound Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its chemical structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 885521-64-2[1]
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8°C
InChI Key PVBIDQDQVMTZMT-UHFFFAOYSA-N
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation)
Signal Word Warning

Synthesis and Reactivity

A plausible synthetic approach, based on the synthesis of similar compounds such as 5-bromo-4-fluoro-1H-indazole, may involve a multi-step sequence starting from a substituted aniline derivative.[2] The general workflow could be envisioned as follows:

synthesis_workflow A Substituted 2-Methylaniline (e.g., 3-fluoro-2-methylaniline) B Halogenation (e.g., Bromination) A->B NBS or similar C Cyclization (Ring Closure) B->C e.g., NaNO2 D Deprotection C->D e.g., Acid/Base E Carboxylation D->E e.g., n-BuLi, CO2 F This compound E->F

Figure 1: A potential synthetic workflow for this compound.

This proposed pathway highlights the key chemical transformations that would be necessary. The indazole ring system is a crucial scaffold in many biologically active compounds.[3] The presence of the carboxylic acid at the 3-position and the fluorine atom at the 4-position makes this molecule a versatile building block for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases or scientific literature. However, based on the known spectra of related indazole derivatives, the following characteristic signals can be anticipated:

  • ¹H NMR: Aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indazole ring, and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR: Carbon signals corresponding to the aromatic rings and the carboxylic acid carbonyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F stretching vibrations.[4]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[3] Indazole derivatives have been investigated for a wide range of therapeutic applications, including oncology, neurology, and as anti-inflammatory agents.

While no specific biological activity has been reported for this compound itself, its structural motifs are present in compounds with known biological targets. For instance, various indazole-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy.[5] Additionally, other derivatives have been explored as serotonin receptor ligands.[6]

The logical relationship for its application in drug discovery can be visualized as a starting point for the synthesis of more complex and potentially bioactive molecules.

drug_discovery_application A This compound (Core Scaffold) B Chemical Modification (e.g., Amide Coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Identification of Bioactive Compounds (e.g., Kinase Inhibitors) D->E

Figure 2: Application of the core compound in a drug discovery workflow.

Given its structure, this compound is a valuable intermediate for the synthesis of a variety of derivatives. The carboxylic acid moiety provides a convenient handle for amide coupling reactions with a wide range of amines, allowing for the systematic exploration of the chemical space around the indazole core to identify potent and selective modulators of biological targets.

Conclusion

This compound is a chemical entity with significant potential as a building block in the field of drug discovery and medicinal chemistry. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural relationship to a class of compounds with proven biological relevance makes it a molecule of high interest for researchers. Further investigation into its synthesis, characterization, and derivatization is warranted to fully explore its potential in the development of novel therapeutics.

References

A Technical Guide to the Solubility of 4-fluoro-1H-indazole-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic compound in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined below are standard in the pharmaceutical industry and will enable researchers to generate reliable and comparable solubility data.

Introduction to this compound

This compound is a fluorinated derivative of indazole-3-carboxylic acid. The indazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile. Understanding the solubility of this compound is a critical first step in the development of viable drug candidates, as poor solubility can hinder absorption and bioavailability.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate a standardized approach to data collection and comparison, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Ethyl Acetate

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining thermodynamic solubility is the shake-flask method. This technique measures the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the compound that can be dissolved at a specific temperature.

Objective: To determine the thermodynamic solubility of this compound in various organic solvents.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in mg/mL and/or mol/L.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A Start: Excess Solid Compound + Known Volume of Solvent B Equilibration (Shaking at Constant Temp for 24-48h) A->B Agitation C Phase Separation (Centrifugation) B->C Attain Equilibrium D Sample Collection & Filtration (Supernatant through 0.22 µm filter) C->D Isolate Saturated Solution E Dilution of Filtrate D->E Prepare for Analysis F Quantification (HPLC-UV or UV-Vis) E->F Bring into Linear Range G Data Analysis: Calculate Solubility from Calibration Curve F->G Determine Concentration H End: Solubility Value (mg/mL or mol/L) G->H Final Result

Workflow for the shake-flask method of solubility determination.

Logical Relationships in Solubility Analysis

The solubility of this compound is governed by the interplay between its chemical structure and the properties of the solvent. The following diagram illustrates the key molecular interactions that influence the dissolution process.

Diagram 2: Factors Influencing Solubility

G substance This compound - Carboxylic Acid (H-bond donor/acceptor) - Indazole Ring (Aromatic, π-π stacking) - Fluorine (Polar, Dipole-Dipole) solubility Solubility substance->solubility Solute-Solute Interactions substance->solubility Solute-Solvent Interactions solvent Organic Solvent - Polarity - H-bond capability - Dipole moment solvent->solubility Solvent-Solvent Interactions solvent->solubility

A Technical Guide to 4-Fluoro-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. It details the molecule's physicochemical properties, provides a representative synthetic protocol, and discusses its role in the development of biologically active compounds.

Core Molecular Data

This compound is a fluorinated derivative of the indazole carboxylic acid scaffold. The introduction of a fluorine atom at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery programs.

Identifier Value Source
IUPAC Name This compound-
CAS Number 885521-64-2[1]
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol [2]
Physical Form Solid
InChI Key PVBIDQDQVMTZMT-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of indazole-3-carboxylic acids and their derivatives is well-established in chemical literature. While the precise industrial synthesis of the title compound is proprietary, a representative experimental protocol can be derived from general methods for indazole synthesis, such as the cyclization of o-aminophenylacetic acid derivatives or the [3+2] cycloaddition of benzynes and diazo compounds.[3][4] A common laboratory-scale approach involves the directed lithiation and subsequent carboxylation of a protected 4-fluoro-1H-indazole.

Representative Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid

This protocol, adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamides, outlines the key steps for introducing a carboxyl group at the 3-position of the indazole ring.[5]

  • Protection of Indazole: The nitrogen of the indazole ring is first protected to prevent side reactions. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The starting indazole is reacted with SEM-chloride in the presence of a base (e.g., sodium hydride) in an inert solvent like dimethylformamide (DMF).

  • Lithiation: The SEM-protected indazole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Carboxylation: An excess of n-butyllithium (n-BuLi) in hexanes is added dropwise to the solution, leading to deprotonation at the 3-position. The reaction is stirred at low temperature for a period to ensure complete lithiation. Subsequently, solid carbon dioxide (dry ice) is added to the reaction mixture. The lithiated intermediate reacts with CO₂, quenching the reaction and forming the carboxylate salt.

  • Deprotection and Work-up: The reaction mixture is allowed to warm to room temperature. An acidic work-up (e.g., with dilute HCl) is performed to remove the SEM protecting group and protonate the carboxylate, yielding the final 1H-indazole-3-carboxylic acid product.

  • Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography on silica gel.[3][5]

Role in Medicinal Chemistry and Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[6][7] this compound serves as a versatile starting material for the synthesis of these more complex and potent derivatives. Its carboxylic acid functional group provides a convenient handle for amide coupling and other derivatization reactions to explore structure-activity relationships (SAR).

Indazole-containing compounds have shown promise in various therapeutic areas:

  • Oncology: As inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and as Selective Estrogen Receptor Degraders (SERDs).[6]

  • Infectious Diseases: As antibacterial agents, for instance, by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[6]

  • Inflammation: As selective glucocorticoid receptor modulators (SGRMs) for treating inflammatory conditions.[6]

  • Central Nervous System: As precursors to synthetic cannabinoids that act as agonists for cannabinoid receptors.[8]

The diagram below illustrates the logical workflow of utilizing this compound as a core scaffold in a drug discovery program.

G cluster_0 Core Scaffold cluster_1 Chemical Derivatization cluster_2 Target Biological Areas A This compound B Amide Coupling / Esterification A->B Synthesis of Derivatives C Oncology Agents (e.g., Kinase Inhibitors) B->C D Anti-Infectives (e.g., FtsZ Inhibitors) B->D E Anti-Inflammatory Agents (e.g., SGRMs) B->E F CNS Modulators (e.g., Cannabinoid Receptor Ligands) B->F

Caption: Drug discovery workflow using the indazole scaffold.

References

A Technical Guide to the Spectroscopic Profile of 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-fluoro-1H-indazole-3-carboxylic acid (CAS 885521-64-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally related compounds. The information herein is intended to serve as a valuable reference for the synthesis, characterization, and quality control of this and similar fluorinated indazole derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of indazole and carboxylic acid functionalities, as well as the influence of the fluorine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0 - 14.0br s1H-COOH
~11.0 - 12.0br s1H-NH (indazole)
~7.2 - 7.6m3HAr-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165 - 175C=O (carboxylic acid)
~150 - 160 (d, ¹JCF)C-F
~110 - 140Ar-C

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (conjugated carboxylic acid)
1500-1600MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch
1000-1100StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
180.03[M]⁺ (Molecular Ion)
163.03[M-OH]⁺
135.03[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical techniques for small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired using a standard single-pulse experiment. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Sample Introduction: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure high mass accuracy. Due to the presence of a fluorine atom, the isotopic pattern of the molecular ion will be characteristic.[1]

  • Data Processing: The acquired data is processed to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Analytical workflow for compound characterization.

References

The Advent and Ascendance of Fluorinated Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the discovery and history of a particularly significant class of molecules: fluorinated indazoles. From their synthetic origins to their diverse biological activities, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents. The introduction of fluorine atoms to this core structure can profoundly influence the physicochemical and pharmacokinetic properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide will delve into the key synthetic methodologies for accessing these compounds, present a curated collection of their biological activities with quantitative data, and visualize their mechanisms of action through detailed signaling pathway diagrams.

A Brief History: The Convergence of Fluorine Chemistry and a Privileged Scaffold

The journey to the development of fluorinated indazoles is not marked by a single "eureka" moment but rather by the confluence of two significant streams of chemical research. The synthesis of the parent indazole ring was first reported by Emil Fischer in 1883. However, the deliberate incorporation of fluorine into organic molecules, and specifically into heterocyclic systems for pharmaceutical applications, is a more recent endeavor.

The field of organofluorine chemistry began to flourish in the mid-20th century, with the recognition that the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—could be harnessed to create novel and improved therapeutic agents.[1][2] The introduction of the first fluorinated drug, fludrocortisone, in 1954 marked a turning point, demonstrating the potential of fluorination in drug design.[3]

While an exact date for the first synthesis of a simple fluorinated indazole is not readily apparent in the historical literature, the emergence of these compounds in medicinal chemistry research appears to be a product of the late 20th and early 21st centuries. This was driven by the growing appreciation of the indazole scaffold's therapeutic potential and the increasing sophistication of synthetic methods for introducing fluorine into aromatic systems.

Key Synthetic Methodologies and Experimental Protocols

A variety of synthetic strategies have been developed to access fluorinated indazoles. Below are detailed experimental protocols for the synthesis of several key examples.

Synthesis of 7-Fluoro-1H-indazole

This method utilizes a cyclization reaction of a substituted fluorobenzaldehyde with hydrazine.

Experimental Protocol:

  • To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate.

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product by adding ethyl acetate and water, and then separate the organic layer.

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield 7-fluoro-1H-indazole.[1]

Synthesis of 5-Bromo-4-fluoro-1H-indazole

This three-step synthesis starts from 3-fluoro-2-methylaniline.

Experimental Protocol:

Step 1: Bromination

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Add N-bromosuccinimide (NBS) while maintaining the temperature between -10°C and 10°C.

  • After the reaction is complete (typically 1-2 hours), add sodium bisulfite and continue stirring for 10-30 minutes.

  • Work up the reaction to isolate 4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure

  • Dissolve the product from Step 1 in toluene.

  • Heat the solution to 90-98°C and add diethyl ether, followed by acetic acid.

  • Add isoamyl nitrite and maintain the reaction at 80-130°C for 3-4 hours to form the acetylated indazole intermediate.

Step 3: Deprotection

  • Add the acetylated indazole from Step 2 to a mixture of methanol and water.

  • Add an inorganic base (e.g., potassium carbonate) and stir at room temperature for 12-14 hours.

  • Work up the reaction to obtain 5-bromo-4-fluoro-1H-indazole.[4]

Synthesis of 6-Substituted Fluorinated Indazoles via ANRORC-like Rearrangement

This method involves the rearrangement of a 5-tetrafluorophenyl-1,2,4-oxadiazole with hydrazine.

Experimental Protocol:

  • To a solution of the appropriate 5-(substituted-tetrafluorophenyl)-1,2,4-oxadiazole in a suitable solvent (e.g., DMF), add hydrazine hydrate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The initial nucleophilic addition of hydrazine to the C(5) of the oxadiazole ring, followed by ring-opening and subsequent intramolecular nucleophilic aromatic substitution of a fluorine atom, leads to the formation of the 6-substituted fluorinated indazole.

  • Upon completion, the product can be isolated and purified using standard techniques such as precipitation and recrystallization.[5]

Biological Activities and Quantitative Data

Fluorinated indazoles have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas. The following tables summarize key quantitative data for some of these activities.

Compound/TargetActivityValueReference
ROCK1 Inhibition
6-Fluoroindazole derivative (Compound 52)IC5014 nM[6]
4-Fluoroindazole derivative (Compound 51)IC502500 nM[6]
FGFR Inhibition
1H-Indazol-3-amine derivativeIC50 (FGFR1)2.9 nM[7]
1H-Indazol-3-amine derivativeIC50 (FGFR2)2.0 ± 0.8 nM[7]
Pan-FGFR inhibitorIC50 (FGFR1)0.9 nM[7]
Pan-FGFR inhibitorIC50 (FGFR2)2.0 nM[7]
Pan-FGFR inhibitorIC50 (FGFR3)2.0 nM[7]
Pan-FGFR inhibitorIC50 (FGFR4)6.1 nM[7]
Anti-HIV Activity
5-Fluoroindazole derivatives (NNRTIs)-Excellent metabolic stability and mutant resilience[6]
Human Neutrophil Elastase (HNE) Inhibition
5-Fluoroindazole derivativeIC500.1 µM[6]
F-ATPase Inhibition
Monofluorinated 3-guanidyl-indazolesIC50<5 µM[6]
TRPA1 Antagonism
6-Fluoroindazole scaffoldIC500.043 µM[6]
Factor Xa Inhibition
7-Fluoroindazole derivativeKi1.4 nM[6]

Signaling Pathways and Mechanisms of Action

To visualize the role of fluorinated indazoles in biological systems, this section provides diagrams of key signaling pathways where these compounds have shown inhibitory activity.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8] Aberrant FGFR signaling is implicated in various cancers. Fluorinated indazoles have been developed as potent FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Fluorinated Indazole Inhibitor Inhibitor->FGFR Inhibition

FGFR Signaling Pathway Inhibition
Rho-associated Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway is associated with various cardiovascular diseases and cancer. Fluorinated indazoles have emerged as potent ROCK inhibitors.

ROCK_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm GPCR GPCRs, etc. RhoA_GTP Active RhoA-GTP GPCR->RhoA_GTP Activation ROCK ROCK RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC (MLC-P) MLC_Phosphatase->MLC_P Dephosphorylation MLC->MLC_P Actin_Myosin Actin-Myosin Interaction (Stress Fiber Formation, Contraction) MLC_P->Actin_Myosin Inhibitor Fluorinated Indazole Inhibitor Inhibitor->ROCK Inhibition

ROCK Signaling Pathway Inhibition

Conclusion

The field of fluorinated indazoles represents a vibrant and rapidly evolving area of medicinal chemistry. The strategic incorporation of fluorine into the indazole scaffold has yielded a plethora of compounds with potent and selective biological activities against a range of therapeutic targets. The synthetic methodologies for accessing these molecules are well-established and continue to be refined, enabling the exploration of a vast chemical space. As our understanding of the intricate roles of signaling pathways in disease pathogenesis deepens, the rational design of fluorinated indazole-based inhibitors will undoubtedly continue to be a fruitful endeavor for the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals poised to contribute to this exciting field.

References

A Theoretical and Experimental Guide to 4-fluoro-1H-indazole-3-carboxylic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 4-fluoro-1H-indazole-3-carboxylic acid. In the absence of extensive published theoretical research on this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for the elucidation of its structural, electronic, and spectroscopic properties. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is presented, drawing from established methods for related indazole derivatives. All quantitative data from the proposed theoretical calculations are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate the molecular structure, the proposed computational workflow, and a potential synthetic pathway. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and its potential applications in medicinal chemistry and materials science.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, with its combination of the indazole scaffold, a carboxylic acid group, and a fluorine substituent, represents a molecule of considerable interest for drug discovery and materials science.

Despite its potential, a survey of the current literature reveals a notable absence of dedicated theoretical studies on this compound. This guide aims to bridge this gap by proposing a comprehensive theoretical investigation using computational chemistry methods, alongside a practical guide to its synthesis and characterization.

Proposed Theoretical Studies

To thoroughly characterize the molecular properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has been successfully utilized to investigate the physicochemical properties of various indazole derivatives and aromatic carboxylic acids[2][3].

Computational Methodology

The proposed quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its balance of accuracy and computational cost, is recommended in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule with heteroatoms and potential for hydrogen bonding[4]. To simulate a physiological environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM), can be employed using water as the solvent.

The computational workflow would proceed as follows:

  • Geometry Optimization: The initial structure of this compound will be built and its geometry will be optimized to find the global minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties: A range of electronic properties will be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

  • Spectroscopic Prediction: Theoretical NMR chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.

G cluster_workflow Computational Workflow Start Start Build_Structure Build Initial Structure Start->Build_Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Build_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, MEP) Frequency_Analysis->Electronic_Properties NMR_Prediction Predict NMR Spectra (GIAO) Frequency_Analysis->NMR_Prediction End End Electronic_Properties->End NMR_Prediction->End G cluster_synthesis Synthetic Pathway Start_Material Ethyl 2-amino-6-fluorobenzoate Diazotization Diazotization (NaNO2, HCl) Start_Material->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Ester_Intermediate Ethyl 4-fluoro-1H-indazole-3-carboxylate Cyclization->Ester_Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, H2O/EtOH) Ester_Intermediate->Hydrolysis Product This compound Hydrolysis->Product G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand This compound Kinase Target Kinase Ligand->Kinase Binds to active site Phosphorylation Phosphorylation Ligand->Phosphorylation Inhibits Kinase->Phosphorylation catalyzes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling Cascade Phosphorylation->Downstream_Signaling Biological_Response Biological Response (e.g., Inhibition of Cell Proliferation) Downstream_Signaling->Biological_Response

References

The Diverse Biological Landscape of Indazole-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, indazole-3-carboxylic acid and its derivatives have garnered significant attention, serving as crucial building blocks for the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the potential biological activities of indazole-3-carboxylic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anti-Inflammatory and Immunomodulatory Activity

Derivatives of indazole-3-carboxylic acid have shown significant promise as anti-inflammatory agents, primarily through the modulation of calcium signaling pathways.[3][4]

Inhibition of Calcium-Release Activated Calcium (CRAC) Channels

A notable mechanism of action is the blockage of Calcium-Release Activated Calcium (CRAC) channels, which play a pivotal role in the function of mast cells and other immune cells.[3][4] The influx of extracellular calcium through these channels is a critical step in mast cell activation, leading to the release of pro-inflammatory mediators.[4]

A series of novel 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides have been identified as potent CRAC channel blockers.[3] Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is crucial for their inhibitory activity.[3][4] Specifically, the -CO-NH-Ar amide linker configuration is required for potent inhibition of calcium influx.[3]

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Derivatives on Calcium Influx and TNF-α Secretion in RBL-2H3 Mast Cells [3]

CompoundAr GroupCa²+ Influx IC₅₀ (µM)TNF-α Secretion IC₅₀ (µM)
12a2,6-difluorophenyl0.520.45
12b2-chloro-6-methylphenyl0.610.82
12d3-fluoro-4-pyridyl0.280.28
12e2-fluoro-4-pyridyl0.890.75
Inhibition of Pro-inflammatory Cytokines

Indazole derivatives have also been shown to inhibit the production of key pro-inflammatory cytokines. For instance, indazole, 5-aminoindazole, and 6-nitroindazole demonstrated concentration-dependent inhibition of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5]

Table 2: Inhibitory Activity of Indazole Derivatives on Pro-inflammatory Markers [5]

CompoundCOX-2 IC₅₀ (µM)TNF-α IC₅₀ (µM)IL-1β IC₅₀ (µM)
Indazole23.42220.11120.59
5-Aminoindazole12.32230.19220.46
6-Nitroindazole18.56>250100.75
Dexamethasone (Standard)-31.67102.23
Experimental Protocol: Calcium Influx Assay[4]

This protocol outlines the method used to determine the inhibitory activity of indazole derivatives on calcium influx in a mast cell line.

G cluster_workflow Calcium Influx Assay Workflow start Start: RBL-2H3 cells seeded in 96-well plates load_dye Load cells with Fluo-4NW calcium indicator dye start->load_dye add_compounds Add indazole derivatives at various concentrations load_dye->add_compounds incubate1 Incubate at 37°C add_compounds->incubate1 activate_channels Activate CRAC channels with Thapsigargin (Tg) incubate1->activate_channels measure_fluorescence Measure intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader activate_channels->measure_fluorescence analyze_data Analyze data to determine IC₅₀ values measure_fluorescence->analyze_data end_assay End analyze_data->end_assay

Calcium Influx Assay Workflow

Anticancer Activity

The indazole core is present in several FDA-approved small molecule anti-cancer drugs, highlighting its importance in oncology drug discovery.[6] Derivatives of indazole-3-carboxylic acid have demonstrated potent antiproliferative activity against various cancer cell lines.[6]

One study reported a series of indazole derivatives, with compound 2f showing significant growth inhibitory activity.[6] This compound was found to induce apoptosis in 4T1 breast cancer cells, a process linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[6] Furthermore, compound 2f decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS) in these cells.[6] It also inhibited cancer cell migration and invasion, which was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[6]

Table 3: Antiproliferative Activity of Indazole Derivative 2f against various Cancer Cell Lines [6]

Cell LineCancer TypeIC₅₀ (µM)
4T1Breast Cancer0.23
A549Lung Cancer0.58
HCT116Colon Cancer0.35
HeLaCervical Cancer1.15
Signaling Pathway of Indazole-Induced Apoptosis

The anticancer effects of certain indazole derivatives are mediated through the intrinsic apoptosis pathway.

G cluster_pathway Proposed Apoptotic Pathway of Indazole Derivatives Indazole Indazole Derivative (e.g., 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS MMP ↓ Mitochondrial Membrane Potential Indazole->MMP Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Indazole->Bax MMP->Bax Bcl2->Bax Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway of Indazole Derivatives

Antiviral Activity

Recent studies have highlighted the potential of indazole-3-carboxamide derivatives as antiviral agents, particularly against coronaviruses.

Inhibition of SARS-CoV-2

A series of N-arylindazole-3-carboxamide derivatives, synthesized from an anti-MERS-CoV hit compound, have demonstrated potent inhibitory activities against SARS-CoV-2.[7] Among these, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a ) exhibited a potent inhibitory effect with an EC₅₀ of 0.69 µM and low cytotoxicity.[7]

Another study identified an indole-3-carboxylic acid derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM.[8][9] This compound showed a high selectivity index (SI = 78.6) and an IC₅₀ of 1.06 µg/mL.[8][9]

Table 4: Antiviral Activity of Indazole and Indole Derivatives against SARS-CoV-2

CompoundVirusAssayActivityReference
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a)SARS-CoV-2Cell-basedEC₅₀ = 0.69 µM[7]
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2Cell-basedIC₅₀ = 1.06 µg/mL (1.84 µM)[8][9]
Experimental Protocol: General Antiviral Assay Workflow

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

G cluster_workflow General Antiviral Screening Workflow start Start: Plate susceptible host cells add_compounds Treat cells with test compounds at various concentrations start->add_compounds infect_cells Infect cells with the virus add_compounds->infect_cells cytotoxicity_assay Perform parallel cytotoxicity assay (e.g., MTT) add_compounds->cytotoxicity_assay incubate Incubate for a defined period infect_cells->incubate assess_cpe Assess Cytopathic Effect (CPE) or viral replication (e.g., qPCR, TCID₅₀) incubate->assess_cpe calculate_parameters Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) assess_cpe->calculate_parameters cytotoxicity_assay->calculate_parameters end_assay End calculate_parameters->end_assay G cluster_workflow Antimicrobial MIC Assay Workflow start Start: Prepare serial dilutions of test compounds in a 96-well plate add_inoculum Add a standardized inoculum of the microorganism to each well start->add_inoculum incubate Incubate under appropriate conditions (temperature, time) add_inoculum->incubate read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_results determine_mic Determine the MIC: the lowest concentration with no visible growth read_results->determine_mic end_assay End determine_mic->end_assay

References

The Chemical Reactivity of the Indazole Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique physicochemical properties. A comprehensive understanding of its chemical reactivity is paramount for the rational design and synthesis of novel indazole-based compounds. This technical guide provides an in-depth exploration of the key chemical transformations of the indazole ring system, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and mechanistic principles.

Electrophilic Aromatic Substitution

The indazole ring is susceptible to electrophilic attack, primarily on the benzene portion of the bicyclic system. The position of substitution is influenced by the electronic nature of the indazole ring and the reaction conditions.

Nitration

Nitration of indazole typically occurs at the 5- and 7-positions. The regioselectivity can be controlled by the choice of nitrating agent and reaction conditions.

Table 1: Regioselectivity in the Nitration of 1H-Indazole

Nitrating AgentSolventTemperature (°C)Major Product(s)Yield (%)Reference
HNO₃ / H₂SO₄-0 - 55-Nitroindazole~70-80[1]
HNO₃ / Ac₂OAcetic Anhydride< 105-NitroindazoleHigh
NaNO₂ / Acetic AcidAcetic Acid0 - 205-Nitroindazole~72-80[2]

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole [1][2]

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).

  • Diazotization: While stirring, add a solution of sodium nitrite (0.36 mol) in water (60 mL) all at once. Maintain the temperature below 25°C during the addition. Continue stirring for 15 minutes to complete the diazotization.

  • Reaction: Allow the solution to stand at room temperature for 3 days.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water (200 mL) to the residue and stir to form a slurry.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from boiling methanol to obtain pale yellow needles of 5-nitroindazole.

Bromination

Bromination of indazole can be directed to various positions, with the C3-position being a common site for functionalization, especially in N-protected indazoles.

Table 2: Conditions for the Bromination of Indazole Derivatives

Indazole SubstrateBrominating AgentSolventBaseTemperature (°C)ProductYield (%)Reference
5-Nitro-1H-indazoleBr₂DMF--5 to 403-Bromo-5-nitro-1H-indazole95[3]
2-Aryl-2H-indazolesDBDMHEthanolNa₂CO₃40 (Ultrasound)3-Bromo-2-aryl-2H-indazolesHigh
4-Substituted-1H-indazoleNBSMeCN-Room Temp7-Bromo-4-substituted-1H-indazoleModerate to Good[4]

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole [3]

  • Preparation: Under a nitrogen atmosphere, add 5-nitro-1H-indazole (50g) to a three-necked reaction flask.

  • Dissolution: Add N,N-dimethylformamide (DMF, 500 mL) and stir to dissolve.

  • Cooling: Cool the reaction mixture to -5°C.

  • Bromination: Slowly add bromine (55.8g) dropwise, maintaining the temperature at -5°C. After the addition, stir the mixture at 0 to -5°C for 1 hour.

  • Reaction: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • Work-up and Isolation: Follow the patented work-up procedure which involves purification steps to isolate the final product.

N-Alkylation and N-Arylation

The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring makes regioselective N-functionalization a key challenge. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the substitution pattern of the indazole ring.[5]

Regioselective N-Alkylation

The regioselectivity of N-alkylation can often be controlled to favor either the N1 or N2 isomer. N1-alkylation is generally favored under thermodynamic control, as the 1H-tautomer is typically more stable.[6] Conversely, N2-alkylation can be achieved under kinetic control or by using specific catalytic systems.[7][8]

Table 3: Regioselective N-Alkylation of 1H-Indazoles

Target RegioisomerAlkylating AgentBase / CatalystSolventKey Controlling Factor(s)Typical YieldReference(s)
N1-Alkylated Alkyl Halide/TosylateNaHTHFThermodynamic control; formation of a sodium salt that directs alkylation to N1.[8]>90% for many substrates[6][8][9]
N2-Alkylated Diazo CompoundsTfOHDCMKinetic control; protonation of the indazole by the strong acid directs the diazo compound to N2.Good to Excellent[8]
N2-Alkylated AlcoholPPh₃ / DIAD (Mitsunobu)THFKinetic control.Varies, often moderate[8]
N2-Alkylated Alkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)₂VariousLewis or Brønsted acid catalysis.High[7]

Experimental Protocol: N1-Selective Alkylation of a Substituted 1H-Indazole [8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: N2-Selective Alkylation of a 1H-Indazole with a Diazo Compound [8]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0°C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_n1 N1-Alkylation (Thermodynamic Control) cluster_n2 N2-Alkylation (Kinetic Control) Indazole_N1 1H-Indazole NaH_THF NaH in THF Indazole_N1->NaH_THF Deprotonation Indazolide_Na Sodium Indazolide NaH_THF->Indazolide_Na Alkyl_Halide_N1 R-X Indazolide_Na->Alkyl_Halide_N1 SN2 Attack Product_N1 N1-Alkyl Indazole Alkyl_Halide_N1->Product_N1 Indazole_N2 1H-Indazole TfOH TfOH Indazole_N2->TfOH Protonation at N1 Protonated_Indazole Protonated Indazole TfOH->Protonated_Indazole Diazo R-CHN2 Protonated_Indazole->Diazo Attack at N2 Product_N2 N2-Alkyl Indazole Diazo->Product_N2

Caption: Workflow for regioselective N1 and N2-alkylation of indazoles.

Metal-Catalyzed Cross-Coupling Reactions

Haloindazoles are versatile building blocks for the synthesis of more complex molecules through various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a haloindazole and an organoboron reagent, catalyzed by a palladium complex.[10][11]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Bromoindazole Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 7-Bromo-4-substituted-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 140 (Microwave) | Good |[4] | | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |[12] | | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | Room Temp | Good to Excellent |[11] |

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole Derivative [4][10]

  • Preparation: In a microwave-safe reaction vessel, combine the 7-bromo-1H-indazole derivative (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture in a microwave reactor to the specified temperature (e.g., 140°C) for the required time (typically 30-120 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of various amino groups onto the indazole scaffold.[12][13]

Table 5: Conditions for Buchwald-Hartwig Amination of Haloindazoles

| Haloindazole Substrate | Amine | Palladium Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Good to Excellent |[12] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-(trifluoromethyl)-1H-indazole [12]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Haloindazole Haloindazole (e.g., Bromoindazole) Boronic_Acid Organoboron Reagent (R-B(OH)₂) Haloindazole->Boronic_Acid Pd_Catalyst_S Pd Catalyst (e.g., Pd(dppf)Cl₂) Haloindazole->Pd_Catalyst_S Base_S Base (e.g., Cs₂CO₃) Haloindazole->Base_S Amine Amine (R₂NH) Haloindazole->Amine Pd_Catalyst_B Pd Catalyst/Ligand (e.g., Pd₂(dba)₃/XPhos) Haloindazole->Pd_Catalyst_B Base_B Base (e.g., NaOtBu) Haloindazole->Base_B Product_S Aryl/Vinyl Indazole Boronic_Acid->Product_S Reaction Pd_Catalyst_S->Product_S Reaction Base_S->Product_S Reaction Product_B Aminoindazole Amine->Product_B Reaction Pd_Catalyst_B->Product_B Reaction Base_B->Product_B Reaction

Caption: General workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of haloindazoles.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool for the synthesis of certain indazole derivatives.[14]

Table 6: General Conditions for Ullmann Condensation with Indazoles

Coupling PartnerCopper SourceLigand (optional)BaseSolventTemperature (°C)
Alcohols/PhenolsCuI, Cu₂O, or Cu powder1,10-Phenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, Dioxane, Toluene100-200
AminesCuIDiamine ligandsK₂CO₃, K₃PO₄DMF, DMSO100-150
ThiolsCuI-K₂CO₃, Cs₂CO₃DMF80-120

Experimental Protocol: Ullmann N-Arylation of Indazole

  • Preparation: In a sealable reaction tube, combine the indazole (1.2 equiv), aryl iodide (1.0 equiv), copper(I) iodide (CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Seal the tube and heat the mixture in an oil bath at a high temperature (e.g., 120-150°C) for several hours to overnight.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Isolation and Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product by chromatography.

C-H Functionalization

Direct C-H functionalization of indazoles represents a highly atom-economical and efficient strategy for introducing new substituents without the need for pre-functionalized starting materials. The C3-position of the indazole ring is a common target for such transformations.[15]

Table 7: Examples of C-H Functionalization of Indazoles

Reaction TypeReagent(s)Catalyst / PromoterSolventPositionYield (%)Reference(s)
CarbamoylationOxamic acids4CzIPN (photocatalyst)DMSOC3Good to Excellent[16]
CyanomethylationBromoacetonitrileIr(ppy)₃ (photocatalyst)DMSOC3Good[17]
ArylationAryl HalidesPd(OAc)₂ / LigandDMAC3 or C7Moderate to Good

Experimental Protocol: Visible-Light-Promoted C3-Carbamoylation of 2H-Indazoles [16]

  • Preparation: In a reaction tube, combine the 2-aryl-2H-indazole (1.0 equiv), the oxamic acid (2.5 equiv), the photocatalyst (e.g., 4CzIPN, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the solvent (e.g., DMSO).

  • Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., 405 nm LED) under an oxygen atmosphere at room temperature for 12 hours.

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures to isolate the C3-carbamoylated indazole product.

This guide provides a foundational understanding of the key reactive pathways of the indazole ring system. The provided protocols and data serve as a starting point for researchers to develop and optimize synthetic routes to novel indazole derivatives for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-fluoro-1H-indazole-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazole-3-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of these compounds, including metabolic stability, binding affinity, and lipophilicity.

This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into amides and esters. It also includes diagrams of relevant biological signaling pathways where such derivatives have shown activity, namely the p21-activated kinase 1 (PAK1) and cannabinoid receptor (CB) signaling pathways.

Synthetic Strategies

The synthesis of the this compound core can be approached through several synthetic routes. A common strategy involves the construction of the indazole ring from a suitably substituted fluorinated aniline derivative. One such method is the diazotization and cyclization of a fluorinated o-toluidine precursor. Subsequent functionalization at the 3-position can then be achieved to yield the desired carboxylic acid.

Derivatization of the carboxylic acid moiety is typically achieved through standard amide or ester bond formation reactions. Amide derivatives are commonly prepared by activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Similarly, ester derivatives can be synthesized via Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.

Synthetic Workflow Overview

G A 3-Fluoro-2-methylaniline B Bromination A->B C 4-Bromo-3-fluoro-2-methylaniline B->C D Ring Closure (Diazotization) C->D E Protected 5-Bromo-4-fluoro-1H-indazole D->E F Deprotection E->F G 5-Bromo-4-fluoro-1H-indazole F->G H Carboxylation G->H I This compound H->I J Amide Coupling I->J K Esterification I->K L Amide Derivatives J->L M Ester Derivatives K->M G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras Integrins Integrins PI3K PI3K Integrins->PI3K Ras->PI3K Raf Raf Ras->Raf Rac_Cdc42 Rac/Cdc42 PI3K->Rac_Cdc42 Akt Akt PI3K->Akt PAK1 PAK1 Rac_Cdc42->PAK1 PAK1->Raf activates PAK1->Akt activates MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression ERK->Gene_Expression BAD BAD Akt->BAD inhibits Apoptosis Apoptosis BAD->Apoptosis Indazole_Derivatives 4-Fluoro-1H-indazole-3-carboxylic acid derivatives Indazole_Derivatives->PAK1 inhibit G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB_Receptor CB1/CB2 Receptor G_Protein Gi/o CB_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK_Pathway->Cellular_Response Indazole_Derivatives 4-Fluoro-1H-indazole-3-carboxylic acid derivatives (agonists) Indazole_Derivatives->CB_Receptor activate

Application Notes and Protocols for 4-fluoro-1H-indazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. The indazole scaffold is recognized as a privileged structure, capable of interacting with a variety of biological targets. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. These application notes provide an overview of the utility of this compound in the design and synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology. The primary application has been in the development of potent and selective protein kinase inhibitors.

Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold, derived from this compound, has been identified as an effective template for the design of inhibitors targeting various kinases involved in cancer cell proliferation, migration, and survival.[1] One of the key targets for this class of compounds is the p21-activated kinase 1 (PAK1).[1][2]

p21-activated kinase 1 (PAK1) Inhibition: Aberrant activation of PAK1 is implicated in the progression and metastasis of several cancers.[1][2] 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors.[1] These compounds typically function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The fluorine substitution at the 4-position of the indazole ring can enhance binding affinity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a representative 1H-indazole-3-carboxamide derivative.

Compound IDTargetIC50 (nM)Cell-based AssayIC50 (µM)Reference
2fN/AN/A4T10.23[3]
2fN/AN/AHepG20.80[3]
2fN/AN/AMCF-70.34[3]
2fN/AN/AA5491.15[3]
30lPAK19.8N/AN/A[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-fluoro-1H-indazole-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with various anilines to generate a library of N-aryl-4-fluoro-1H-indazole-3-carboxamides.

Materials:

  • This compound

  • Substituted aniline

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC.HCl (1.2 eq.).

  • Add triethylamine (3.0 eq.) to the reaction mixture and stir at room temperature for 15 minutes.

  • Add the desired substituted aniline (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl-4-fluoro-1H-indazole-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PAK1)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, such as PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant PAK1 enzyme, and the specific substrate.

  • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent assay kit (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The inhibitory activity is calculated as the percentage of kinase activity relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Visualizations

Signaling Pathway

PAK1_Signaling_Pathway Rac_GTP Rac/Cdc42-GTP PAK1_inactive PAK1 (inactive) Rac_GTP->PAK1_inactive Activates PAK1_active PAK1 (active) PAK1_inactive->PAK1_active MEK1 MEK1 PAK1_active->MEK1 Phosphorylates ERK ERK MEK1->ERK Snail Snail ERK->Snail Cell_Migration Cell Migration & Invasion Snail->Cell_Migration Promotes Indazole_Inhibitor 4-Fluoro-1H-indazole- 3-carboxamide Derivative Indazole_Inhibitor->PAK1_active Inhibits Experimental_Workflow Start Start: this compound + Substituted Aniline Coupling Amide Coupling (EDC, HOBt, TEA in DMF) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound N-Aryl-4-fluoro-1H-indazole-3-carboxamide Characterization->Compound Kinase_Assay In Vitro Kinase Assay (e.g., PAK1) Compound->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis End End: Biological Activity Data Data_Analysis->End

References

Application Notes and Protocols: 4-fluoro-1H-indazole-3-carboxylic acid as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of mimicking the hinge-binding motif of ATP and forming key hydrogen bond interactions within the active site of various kinases. The strategic incorporation of a fluorine atom at the 4-position can significantly enhance binding affinity, metabolic stability, and other crucial physicochemical properties of the final inhibitor. This document provides detailed application notes on the utility of this compound in kinase inhibitor discovery, along with comprehensive protocols for the synthesis and evaluation of its derivatives.

The primary synthetic route for elaborating this building block into potential kinase inhibitors involves the formation of an amide bond at the carboxylic acid moiety. This amide coupling reaction is a robust and versatile method for introducing a wide array of chemical diversity, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Key Applications

Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in oncology and other therapeutic areas. The core scaffold serves as an excellent starting point for targeting kinases such as:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a key regulator of centriole duplication and is overexpressed in several cancers.[1][2]

  • p21-activated kinase 1 (PAK1): Aberrant activation of this kinase is linked to tumor progression, making it a promising target for anti-cancer therapies.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose deregulation is implicated in various cancers.

  • Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism, neurogenesis, and apoptosis.

The 4-fluoro-indazole core typically orients towards the hinge region of the kinase active site, forming critical hydrogen bonds. The substituent introduced via the amide linkage can then be designed to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.

Data Presentation: In Vitro Kinase and Cellular Antiproliferative Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors derived from indazole-3-carboxamide scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
C05 PLK4< 0.1Enzymatic Assay[1][2]
30l PAK19.8Enzymatic Assay[3]
K22 PLK40.1LanthaScreen Eu Kinase Binding Assay[4]
Axitinib PLK46.5Not Specified[4]
CFI-400945 PLK42.8Not Specified[4]

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineCancer TypeIC50 (µM)Reference
C05 IMR-32Neuroblastoma0.948[1][2]
C05 MCF-7Breast Cancer0.979[1][2]
C05 H460Non-small Cell Lung Cancer1.679[1][2]
K22 MCF-7Breast Cancer1.3[4]

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-1H-indazole-3-carboxamide Derivatives

This protocol details a general method for the amide coupling of this compound with a selected amine.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluoro-1H-indazole-3-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general procedure for determining the IC50 values of synthesized compounds against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[5][6][7]

Materials:

  • Purified recombinant kinase

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST, Eu-anti-His)

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (serially diluted in DMSO)

  • Assay Buffer (e.g., 1X Kinase Buffer A)

  • White, low-volume 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these into the assay buffer to create 4X final concentration stocks.

  • Prepare a 2X kinase/antibody mixture in the assay buffer. The optimal concentrations of kinase and antibody should be predetermined based on the specific kinase target.

  • Prepare a 4X tracer solution in the assay buffer. The tracer concentration should be optimized for each kinase, typically near its Kd value.[8]

  • In a 384-well plate, add 4 µL of the 4X test compound solution.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative activity of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, H460, IMR-32)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette and incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol is used to determine if an inhibitor can modulate the phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total kinase or a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

G General Synthetic Workflow for Kinase Inhibitors start This compound coupling Amide Coupling (HATU, DIPEA, Amine) start->coupling product 4-fluoro-1H-indazole-3-carboxamide Derivative coupling->product evaluation Biological Evaluation product->evaluation kinase_assay In Vitro Kinase Assay evaluation->kinase_assay cell_assay Cell-based Assay evaluation->cell_assay sar SAR Analysis & Optimization kinase_assay->sar cell_assay->sar sar->coupling

Caption: Synthetic and evaluation workflow.

PLK4_Pathway PLK4 Signaling in Centrosome Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates inhibitor 4-fluoro-1H-indazole-3-carboxamide Inhibitor inhibitor->PLK4 inhibits SAS6 SAS-6 STIL->SAS6 recruits centriole Centriole Duplication SAS6->centriole amplification Centrosome Amplification (Cancer) centriole->amplification

Caption: PLK4 signaling and inhibition.

PAK1_Pathway PAK1 Signaling in Cell Migration Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 activates LIMK1 LIMK1 PAK1->LIMK1 phosphorylates inhibitor 4-fluoro-1H-indazole-3-carboxamide Inhibitor inhibitor->PAK1 inhibits Cofilin Cofilin LIMK1->Cofilin phosphorylates (inactivates) Actin Actin Dynamics Cofilin->Actin regulates Migration Cell Migration & Invasion Actin->Migration

Caption: PAK1 signaling and inhibition.

References

Application Notes and Protocols for Amide Coupling with 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules.[1][2] This document provides detailed protocols for the amide coupling of 4-fluoro-1H-indazole-3-carboxylic acid with primary and secondary amines. The indazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final compounds.

The protocols outlined below describe two common and effective methods for amide bond formation: a high-efficiency protocol utilizing HATU as the coupling reagent, and a standard, cost-effective protocol using EDC in combination with HOBt.[3]

Core Concepts of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[2][4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[2][4]

Common classes of coupling reagents include carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[2][3] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and minimize racemization.[5] The choice of solvent and base is also critical for reaction success, with DMF being a common solvent due to its high polarity and DIPEA being a frequently used non-nucleophilic base.[3]

Experimental Protocols

Two primary protocols for the amide coupling of this compound are presented below. Protocol 1, using HATU, is generally recommended for its high efficiency, especially with less reactive or sterically hindered amines.[3] Protocol 2, employing EDC/HOBt, offers a more economical option for routine couplings with reactive amines.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is adapted for high-yield synthesis and is suitable for a broad range of amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) and stir the mixture for 2 minutes.[3]

  • Add HATU (1.0 - 1.1 eq) in a single portion.[3]

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove DMF and excess reagents.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This protocol provides a cost-effective and reliable method for the synthesis of a wide range of amides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous DMF or DCM (Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[3]

  • Add anhydrous DMF or DCM to achieve a concentration of approximately 0.1 M.

  • Stir the mixture to dissolve the solids.

  • Add TEA (3.0 eq) or DIPEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 - 1.5 eq) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of this compound with a model amine (e.g., benzylamine) using the protocols described above. Note: Actual yields and reaction times may vary depending on the specific amine substrate and reaction scale.

ProtocolCoupling ReagentBaseSolventAmine (eq)Reagent (eq)Base (eq)Time (h)Typical Yield (%)
1HATUDIPEADMF1.11.12.52-685-95
2EDC/HOBtTEADMF1.11.2 (EDC), 1.2 (HOBt)3.012-2470-85

Visualizations

Experimental Workflow for HATU-Mediated Amide Coupling

HATU_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_product Final Product start Dissolve 4-fluoro-1H-indazole- 3-carboxylic acid (1.0 eq) in DMF add_amine Add Amine (1.0-1.2 eq) start->add_amine add_base Add DIPEA (2.0-3.0 eq) add_amine->add_base add_hatu Add HATU (1.0-1.1 eq) add_base->add_hatu stir Stir at Room Temperature (2-6 hours) add_hatu->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify product Isolated Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Signaling Pathway of Carboxylic Acid Activation

Acid_Activation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_nucleophile Nucleophilic Attack cluster_products Products acid Carboxylic Acid (R-COOH) activated_ester Activated Ester Intermediate acid->activated_ester + Reagent + Base reagent Coupling Reagent (e.g., HATU, EDC) reagent->activated_ester base Base base->activated_ester amide Amide (R-CONH-R') activated_ester->amide + Amine amine Amine (R'-NH2) amine->amide byproduct Byproducts

Caption: General pathway for amide bond formation.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or yields are low, ensure all reagents are of high quality and solvents are anhydrous. Gentle heating (e.g., 40-50 °C) may improve the reaction rate, but should be monitored for potential degradation. Increasing the equivalents of the coupling reagent and amine slightly (e.g., to 1.2-1.5 eq) can also be beneficial.[3]

  • Side Reactions: The formation of byproducts can sometimes be an issue. For uronium-based reagents like HATU, pre-activation of the carboxylic acid for a few minutes before adding the amine can minimize the formation of guanidinium byproducts.[3]

  • Purification Challenges: The choice of workup procedure is critical. If the product is water-soluble, extraction with a more polar solvent or alternative purification methods like reverse-phase chromatography may be necessary. The byproducts from carbodiimide reactions (ureas) can sometimes be difficult to remove; in such cases, using EDC, which forms a water-soluble urea byproduct, is advantageous.[5]

References

Application Notes and Protocols for 4-Fluoro-1H-indazole-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1] These compounds often function as potent inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival. 4-Fluoro-1H-indazole-3-carboxylic acid is a valuable synthetic intermediate, providing a versatile starting point for the development of novel indazole-based therapeutics. Its fluorine substitution can enhance metabolic stability and binding affinity of the final compounds.

While direct anti-cancer activity of this compound has not been extensively reported, its utility as a precursor for potent kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors is of significant interest in cancer research and drug discovery.[2][3]

Application Notes

1. Intermediate for Kinase Inhibitor Synthesis

The indazole ring is a key pharmacophore in many kinase inhibitors, where it often mimics the adenine region of ATP, binding to the hinge region of the kinase domain.[4] this compound can be derivatized at the carboxylic acid and the N-H position of the indazole ring to generate a library of compounds for screening against various kinases implicated in cancer, such as VEGFR, PDGFR, and FGFR.[4]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy. Axitinib and Pazopanib are indazole-containing VEGFR inhibitors.

  • PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR plays a crucial role in tumor growth and metastasis.

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is a driver in several cancers, making it an attractive therapeutic target.[4]

2. Precursor for PARP Inhibitors

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][5] The indazole nucleus is present in the approved PARP inhibitor, Niraparib. This compound can serve as a foundational scaffold for the synthesis of novel PARP inhibitors, potentially offering improved potency, selectivity, and pharmacokinetic properties.

3. Fragment-Based Drug Discovery (FBDD)

The indazole moiety is considered a "privileged fragment" in FBDD. This compound can be used in fragment screening campaigns to identify initial low-affinity binders to a protein target. These initial hits can then be elaborated and optimized to develop high-affinity ligands.

Quantitative Data of Representative Indazole Derivatives

The following table summarizes the inhibitory activities of several indazole derivatives against various cancer-related targets, illustrating the potential for compounds derived from this compound.

Compound ClassTargetIC50 (nM)Cell LineReference
1H-indazole-3-carboxamideGSK-350 - 1200-[4]
1H-indazol-3-amineFGFR1< 4.1-[4]
1H-indazol-3-amineFGFR22.0-[4]
Indazole Derivative (2f)-230 - 11504T1 (Breast)[1]
1H-indazole-3-carboxamidePAK19.8MDA-MB-231[6]
Thieno[3,4-d]imidazole-4-carboxamidePARP-1-BRCA-deficient cells[3]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical 1H-Indazole-3-carboxamide Kinase Inhibitor

This protocol describes a general method for the synthesis of an N-aryl-1H-indazole-3-carboxamide derivative from this compound, a common scaffold for kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • An appropriate substituted aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add the substituted aniline (1.0 eq) and TEA (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 1H-indazole-3-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure to evaluate the inhibitory activity of a synthesized indazole derivative against a specific kinase.

Materials:

  • Synthesized indazole compound

  • Recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized indazole compound in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and the synthesized compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate as required by the detection kit.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthesis Workflow start 4-Fluoro-1H-indazole- 3-carboxylic acid acid_chloride Acid Chloride Formation (e.g., Oxalyl Chloride) start->acid_chloride amide_coupling Amide Coupling (Substituted Aniline, TEA) acid_chloride->amide_coupling purification Purification (Column Chromatography) amide_coupling->purification final_compound Final Indazole Derivative purification->final_compound

Caption: Generalized workflow for the synthesis of an indazole derivative.

G cluster_pathway Kinase Inhibition Signaling Pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK ADP ADP RTK->ADP P P RTK->P Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Indazole Indazole-based Kinase Inhibitor Indazole->RTK ATP ATP ATP->RTK Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream->Cellular_Response

Caption: Mechanism of action for an indazole-based kinase inhibitor.

G cluster_parp PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER activates DSB DNA Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR BRCA BRCA1/2 Proficient HRR->BRCA functional in BRCA_mut BRCA1/2 Deficient HRR->BRCA_mut deficient in Cell_Survival Cell Survival BRCA->Cell_Survival Cell_Death Cell Death (Apoptosis) BRCA_mut->Cell_Death leads to PARPi Indazole-based PARP Inhibitor PARPi->PARP

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

References

Development of Anti-Inflammatory Agents from 4-Fluoro-1H-indazole-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel anti-inflammatory agents derived from the scaffold 4-fluoro-1H-indazole-3-carboxylic acid. This document outlines detailed protocols for the synthesis of a focused library of N-substituted carboxamide derivatives, along with methodologies for their evaluation as inhibitors of key inflammatory mediators.

Rationale and Overview

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of various biologically active compounds. This protocol focuses on the chemical modification of this compound to generate a library of derivatives with the potential to inhibit key pro-inflammatory targets such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β).

Synthetic Protocol: Synthesis of N-Substituted-4-fluoro-1H-indazole-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, piperidine derivatives)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the respective amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient) to afford the desired N-substituted-4-fluoro-1H-indazole-3-carboxamide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow for Anti-Inflammatory Agent Development

The following workflow outlines the key stages in the development and evaluation of novel anti-inflammatory agents from the this compound scaffold.

G cluster_0 Lead Identification & Optimization cluster_1 Mechanism of Action & Secondary Screening cluster_2 In Vivo Evaluation A Synthesis of 4-Fluoro-1H-indazole-3-carboxamide Library B In Vitro Primary Screening (COX-2 Inhibition Assay) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vitro Cytokine Inhibition Assays (TNF-α & IL-1β) C->E D->A Iterative Optimization D->E F In Vitro COX-1 Inhibition Assay (Selectivity Profiling) E->F G In Vitro Safety Profiling (Cytotoxicity Assay) F->G H Carrageenan-Induced Paw Edema Model in Rodents G->H I Pharmacokinetic (PK) Studies H->I J Lead Candidate Selection I->J

Caption: Experimental workflow for developing anti-inflammatory agents.

In Vitro Anti-Inflammatory Assay Protocols

Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay determines the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Synthesized 4-fluoro-1H-indazole-3-carboxamide derivatives

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

  • Add 90 µL of the reaction mixture to each well of a 96-well plate.

  • Add 10 µL of the test compound (at various concentrations) or Celecoxib to the respective wells. For the enzyme control well, add 10 µL of assay buffer.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

  • Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol: TNF-α and IL-1β Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of the compounds to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Synthesized 4-fluoro-1H-indazole-3-carboxamide derivatives

  • Dexamethasone (positive control)

  • MTT reagent

  • ELISA kits for mouse TNF-α and IL-1β

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • After incubation, collect the cell culture supernatants for cytokine measurement.

  • Assess cell viability using the MTT assay to rule out cytotoxicity-mediated effects.

  • Quantify the levels of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC₅₀ values for TNF-α and IL-1β inhibition.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anti-Inflammatory Activity of 4-Fluoro-1H-indazole-3-carboxamide Derivatives

Compound IDR-GroupCOX-2 IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-1β Inhibition IC₅₀ (µM)
F-IND-001 Phenyl5.2 ± 0.412.8 ± 1.115.3 ± 1.5
F-IND-002 4-Chlorophenyl1.8 ± 0.28.5 ± 0.79.9 ± 0.9
F-IND-003 4-Methoxyphenyl3.5 ± 0.310.1 ± 0.911.7 ± 1.2
F-IND-004 Benzyl8.9 ± 0.825.4 ± 2.328.1 ± 2.6
Celecoxib -0.3 ± 0.05--
Dexamethasone --0.1 ± 0.020.2 ± 0.03

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway

The anti-inflammatory effects of the this compound derivatives are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-1β, COX-2 Gene->Cytokines Inhibitor 4-Fluoro-1H-indazole-3-carboxamide Derivative Inhibitor->IKK Inhibits

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for N-Alkylation of 4-Fluoro-1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective N-alkylation of 4-fluoro-1H-indazole-3-carboxylic acid, a critical process in the synthesis of various biologically active compounds. The protocols outlined below address the common challenge of regioselectivity, offering methods to preferentially obtain either the N1- or N2-alkylated product.

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The alkylation of the indazole ring, however, often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][3] The regiochemical outcome is highly dependent on various factors, including the choice of base, solvent, and the nature of the alkylating agent.[2][4][5] This guide presents optimized protocols to control the regioselectivity of N-alkylation for this compound and its derivatives.

Factors Influencing Regioselectivity

The selective alkylation at the N1 or N2 position of the indazole ring is influenced by a combination of steric and electronic effects of the substituents, as well as the reaction conditions.[1][4][5][6]

  • For N1-Alkylation: The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product.[4][7][8] Another effective method involves using cesium carbonate (Cs₂CO₃) in dioxane.[2][9]

  • For N2-Alkylation: Mitsunobu conditions typically favor the formation of the N2-alkylated isomer.[5][6][7] Additionally, the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[8][10] Electron-withdrawing groups at the C7-position of the indazole ring can also direct alkylation to the N2 position.[1][4][6][8]

Experimental Protocols

The following are detailed protocols for the selective N1- and N2-alkylation of this compound. While many procedures utilize the methyl ester of the carboxylic acid, a direct alkylation of the carboxylic acid has also been reported and may offer a more streamlined synthesis.[11]

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is optimized for achieving high N1-regioselectivity.[2][4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide) or alkyl tosylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated product.[2]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-regioisomer.[5][6][7]

Materials:

  • This compound methyl ester

  • Desired alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound methyl ester (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (to achieve a concentration of approx. 0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes, and then continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Pour the reaction mixture into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the pure N2-alkylated product.[2]

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of indazole derivatives under various conditions, based on literature data.

Starting MaterialBase/ReagentSolventAlkylating AgentRegioselectivity (N1:N2)Yield (%)Reference(s)
1H-Indazole-3-carboxymethylNaHTHFAlkyl bromide>99:1High[1][4]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneAlkyl tosylateHigh N1-selectivity>90[2][9]
Methyl 1H-indazole-3-carboxylatePPh₃/DEAD (Mitsunobu)THFn-Pentanol1:2.558 (N2)[5][6]
1H-IndazolesTfOHDCEDiazo compoundsUp to 0:100Good-Exc.[8][10]
Indazole-3-carboxylic acidNot specifiedNot specifiedNot specifiedSelective N1-alkylation51-96[11]

Mandatory Visualization

experimental_workflow cluster_N1 Protocol 1: Selective N1-Alkylation cluster_N2 Protocol 2: Selective N2-Alkylation (Mitsunobu) Start_N1 Start: this compound Deprotonation Deprotonation with NaH in THF at 0°C Start_N1->Deprotonation Alkylation_N1 Addition of Alkylating Agent Deprotonation->Alkylation_N1 Reaction_N1 Reaction at RT for 16-24h Alkylation_N1->Reaction_N1 Workup_N1 Aqueous Work-up Reaction_N1->Workup_N1 Purification_N1 Column Chromatography Workup_N1->Purification_N1 Product_N1 N1-Alkylated Product Purification_N1->Product_N1 Start_N2 Start: this compound methyl ester + Alcohol Reagents_N2 Addition of PPh3 and DEAD/DIAD in THF at 0°C Start_N2->Reagents_N2 Reaction_N2 Reaction at RT Reagents_N2->Reaction_N2 Workup_N2 Aqueous Work-up Reaction_N2->Workup_N2 Purification_N2 Column Chromatography Workup_N2->Purification_N2 Product_N2 N2-Alkylated Product Purification_N2->Product_N2

Caption: Experimental workflows for selective N1- and N2-alkylation.

regioselectivity_factors Indazole This compound Base Base (e.g., NaH, Cs2CO3) Indazole->Base Solvent Solvent (e.g., THF, Dioxane) Indazole->Solvent Alkylating_Agent Alkylating Agent (e.g., R-Br, R-OTs) Indazole->Alkylating_Agent N1_Product N1-Alkylated Product Base->N1_Product NaH, Cs2CO3 N2_Product N2-Alkylated Product Base->N2_Product Mitsunobu (PPh3/DEAD) Solvent->N1_Product THF, Dioxane Alkylating_Agent->N2_Product Diazo compounds

Caption: Factors influencing the regioselectivity of N-alkylation.

References

Application Notes and Protocols for 4-fluoro-1H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-1H-indazole-3-carboxylic acid as a fragment in fragment-based drug discovery (FBDD). Detailed protocols for a typical FBDD workflow, from initial screening to hit validation and structural characterization, are provided.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD begins by identifying low-molecular-weight compounds, or "fragments" (typically < 300 Da), that bind with low affinity to a biological target.[2][3] These initial fragment hits are then optimized and grown into more potent, drug-like molecules through techniques like fragment growing, linking, or merging.[3] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[1][3]

The Utility of this compound as a Fragment

This compound is an exemplary fragment for FBDD campaigns due to the valuable properties of its constituent parts: the indazole scaffold and the fluorine atom.

The Indazole Scaffold: A Privileged Structure

The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs, such as the anti-cancer agents pazopanib and axitinib.[4][5][6] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[4][7] This scaffold's versatility and proven success make it a valuable starting point for drug discovery. Indazole-containing compounds have been successfully developed as inhibitors for various protein targets, particularly protein kinases like VEGFR, FGFR, and PLK4, as well as other important targets like HSP90.[6][8][9]

The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[10][11] A fluorine atom can:

  • Enhance Binding Affinity: Due to its high electronegativity, fluorine can form favorable interactions with target proteins.[12]

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic degradation, increasing the drug's half-life.[10][12]

  • Modulate Physicochemical Properties: Fluorine substitution can alter lipophilicity and pKa, which can improve membrane permeability and oral bioavailability.[10][12][13]

  • Serve as a Probe in 19F-NMR Screening: The presence of a fluorine atom allows for the use of 19F-NMR spectroscopy, a highly sensitive and efficient method for fragment screening with low background noise.[14][15][16]

Data Presentation

Table 1: Physicochemical Properties of an Exemplary Fragment Library

This table presents the calculated properties for a small, representative fragment library, including this compound, adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[2]

Fragment IDStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
FIDA-01This compound180.141.6523
FIDA-021H-Indazole-3-carboxylic acid162.151.3523
FIDA-036-fluoro-1H-indole135.142.1011
FIDA-043-amino-5-fluorobenzamide154.140.8522
FIDA-052-amino-5-fluoropyridine112.100.7512
Table 2: Representative Primary Screening Results using Surface Plasmon Resonance (SPR)

This table shows hypothetical results from an SPR-based primary screen of the fragment library against a target protein (e.g., a protein kinase). Fragments are screened at a concentration of 150 µM. A binding response significantly above the baseline noise is considered a "Hit".

Fragment IDConcentration (µM)Response Units (RU)Result
FIDA-0115025.4Hit
FIDA-0215018.9Hit
FIDA-031503.1No Hit
FIDA-0415015.7Hit
FIDA-051502.5No Hit
Table 3: Hit Validation and Affinity Determination by 19F-NMR Titration

This table presents hypothetical data from a 19F-NMR titration experiment to validate the binding of FIDA-01 to the target protein and determine its dissociation constant (KD).

FIDA-01 Concentration (µM)Target Protein Concentration (µM)19F Chemical Shift Change (Δδ, ppm)
50100.05
100100.10
250100.22
500100.35
1000100.45
Calculated KD 450 µM
Table 4: Ligand Efficiency Metrics for Validated Hits

Ligand efficiency (LE) is a key metric in FBDD used to prioritize fragments for further optimization. It relates the binding affinity of a compound to its size (number of heavy atoms). A higher LE is generally desirable.

LE = (1.37 / Number of Heavy Atoms) * pKD

Fragment IDKD (µM)pKDNumber of Heavy AtomsLigand Efficiency (LE)
FIDA-014503.35130.35
FIDA-028003.10120.35
FIDA-046503.19110.39

Mandatory Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Lib Fragment Library (e.g., containing FIDA-01) Screen Primary Screen (SPR, NMR, TSA) Lib->Screen ~1000 Fragments Hits Initial Hits Screen->Hits ~5-10% Hit Rate Validate Orthogonal Screen (e.g., NMR, ITC) Hits->Validate Xray X-ray Crystallography Validate->Xray Validated Hits SBDD Structure-Based Design Xray->SBDD Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Chem->Screen Iterative Cycles Lead Potent Lead Compound (nM Affinity) Chem->Lead

Caption: FBDD Workflow from Fragment Screening to Lead Optimization.

Kinase_Signaling_Pathway cluster_input Signal Input cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_output Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Indazole Inhibitor (e.g., from FIDA-01) Inhibitor->RTK Inhibits ATP Binding

Caption: A Generic Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip.

1. Materials and Reagents:

  • Target protein (e.g., Kinase domain), >95% purity

  • SPR instrument (e.g., Biacore 8K)[14]

  • Sensor Chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 2% DMSO)

  • Regeneration solution (e.g., 10 mM Glycine pH 2.5)

2. Method:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM acetate buffer, pH 5.0) over one flow cell until the desired immobilization level is reached (e.g., 8000 RU).

    • Inject a reference protein over a separate flow cell for specificity testing.[17]

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

  • Fragment Screening:

    • Prepare fragment screening plates by diluting fragment stocks into running buffer to the desired final concentration (e.g., 150 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.[18]

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

    • After each fragment injection, regenerate the sensor surface with a pulse of regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the target flow cell signal to correct for non-specific binding and bulk refractive index changes.

    • Measure the binding response (in Response Units, RU) at equilibrium or near the end of the injection.

    • Define a hit threshold based on the baseline noise (e.g., 3 times the standard deviation of the baseline). Fragments with a response above this threshold are considered initial hits.

Protocol 2: Hit Validation and Affinity Measurement using 19F-NMR Spectroscopy

This protocol describes the use of ligand-observed 19F-NMR to validate hits containing a fluorine atom, such as this compound.

1. Materials and Reagents:

  • NMR spectrometer equipped with a fluorine probe.

  • Validated fragment hit (e.g., FIDA-01).

  • Target protein.

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in D2O).

2. Method:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated fragment (e.g., 10 mM in d6-DMSO).

    • Prepare a stock solution of the target protein (e.g., 100 µM in NMR buffer).

    • Prepare a series of NMR tubes. One tube will contain only the fragment (as a reference). Subsequent tubes will contain a fixed concentration of the target protein (e.g., 10 µM) and increasing concentrations of the fragment (e.g., from 50 µM to 1 mM).

  • NMR Data Acquisition:

    • Acquire a 1D 19F-NMR spectrum for each sample. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra and reference the chemical shifts.

    • Observe the 19F signal of the fragment in the presence and absence of the target protein. Binding is indicated by a change in the chemical shift (perturbation) and/or line broadening of the fragment's fluorine resonance.[15]

    • Plot the change in chemical shift (Δδ) against the ligand concentration.

    • Fit the resulting binding isotherm to a one-site binding model to calculate the dissociation constant (KD).[19]

Protocol 3: Co-crystal Structure Determination using X-ray Crystallography

This protocol provides a general workflow for obtaining a high-resolution crystal structure of a fragment hit bound to its target protein.

1. Materials and Reagents:

  • Highly purified and concentrated target protein.

  • Validated fragment hit (e.g., FIDA-01).

  • Crystallization screening kits.

  • Cryoprotectant solutions.

  • X-ray diffraction equipment (in-house or synchrotron source).

2. Method:

  • Protein Crystallization:

    • Screen for initial crystallization conditions of the target protein alone (apo form) using vapor diffusion methods (sitting or hanging drop).

    • Optimize the initial hits to obtain diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving the fragment in the crystal mother liquor at a high concentration (e.g., 10-50 mM), ensuring the fragment is soluble.[20]

    • Transfer the apo-protein crystals into the fragment-containing solution and allow them to soak for a period ranging from minutes to overnight.

  • Data Collection:

    • Transfer the soaked crystal into a cryoprotectant solution and flash-cool it in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer and collect a complete diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Analyze the resulting electron density maps. A clear, positive difference density in the protein's binding site that matches the shape of the fragment indicates binding.[20][21]

    • Model the fragment into the density and perform iterative cycles of refinement to obtain a final, high-resolution structure of the protein-fragment complex. This structure is critical for guiding the subsequent hit-to-lead optimization process.[22]

References

Quantitative Analysis of 4-Fluoro-1H-indazole-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-fluoro-1H-indazole-3-carboxylic acid in various matrices. The following methods are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound, particularly in samples with relatively high concentrations of the analyte, such as in pharmaceutical formulations.

Principle

This method separates this compound from other components in a sample mixture using a reversed-phase HPLC column. The quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Ultrapure water

  • This compound reference standard

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (or wavelength of maximum absorbance)

2.2.4. Sample Preparation (General)

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Representative Quantitative Data

The following table presents typical validation parameters for an HPLC-UV method for a similar aromatic carboxylic acid. These values should be established specifically for this compound during method validation.

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standards Prepare Standards & QCs hplc_system HPLC System Setup prep_standards->hplc_system prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_system prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sample acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calibration_curve Calibration Curve Generation integrate_peaks->calibration_curve quantify Quantification calibration_curve->quantify

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices such as plasma and urine.

Principle

This technique combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is identified and quantified based on its specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Experimental Protocol

3.2.1. Instrumentation and Materials

  • LC-MS/MS system (Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Working Standard and IS Solutions: Prepare by serial dilution in 50:50 methanol:water.

3.2.3. LC-MS/MS Conditions

ParameterCondition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusing a standard solution. Expected precursor ion [M-H]⁻: m/z 179.03
Collision Energy To be optimized
Dwell Time 100 ms

3.2.4. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Data Presentation: Representative Quantitative Data

The following table presents expected validation parameters for an LC-MS/MS method for a similar fluorinated aromatic carboxylic acid. These must be determined experimentally for this compound.

ParameterExpected Performance
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample_collection Collect Biological Sample add_is Add Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_injection Inject into LC-MS/MS reconstitution->lcms_injection data_acquisition MRM Data Acquisition lcms_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration & Quantification peak_integration->calibration

Caption: Workflow for LC-MS/MS analysis in biological matrices.

Metabolic Pathway of Fluorinated Indazole Derivatives

Based on studies of related indazole-containing compounds, the metabolism of this compound is anticipated to proceed primarily through Phase I and Phase II biotransformations.

  • Phase I Metabolism: The primary routes are expected to be hydroxylation of the aromatic ring and potentially N-dealkylation if substituted at the nitrogen. The fluorine atom may influence the position of hydroxylation.

  • Phase II Metabolism: The carboxylic acid group is a prime site for glucuronidation, a common metabolic pathway for acidic drugs, leading to the formation of a more water-soluble glucuronide conjugate for excretion.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation (CYP450) glucuronide Glucuronide Conjugate parent->glucuronide Glucuronidation (UGTs) hydroxylated->glucuronide Glucuronidation (UGTs)

Caption: Plausible metabolic pathway for this compound.

Application Notes and Protocols: 4-Fluoro-1H-indazole-3-carboxylic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive heterocycles derived from 4-fluoro-1H-indazole-3-carboxylic acid. This versatile building block is a key component in the development of potent kinase inhibitors, particularly for cancer therapy. The following sections detail the synthesis of indazole-3-carboxamide derivatives, their biological activities, experimental protocols, and the signaling pathways they modulate.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with several approved drugs and clinical candidates for the treatment of cancer and other diseases. The indazole scaffold can form crucial interactions with the hinge region of protein kinases, making it a privileged structure for designing kinase inhibitors. This compound serves as a valuable starting material for generating libraries of bioactive molecules, primarily through the formation of amide bonds at the 3-position. The fluorine substitution at the 4-position can enhance binding affinity and modulate the physicochemical properties of the final compounds.

Data Presentation: Bioactivity of 4-Fluoro-1H-indazole-3-carboxamide Derivatives

The following tables summarize the in vitro biological activity of various 4-fluoro-1H-indazole-3-carboxamide derivatives as kinase inhibitors.

Table 1: Inhibitory Activity of 4-Fluoro-1H-indazole-3-carboxamide Derivatives against PAK1 Kinase

Compound IDAmine MoietyPAK1 IC₅₀ (nM)
1a 4-Chloroaniline52
1b 3,4-Dichloroaniline16
1c 4-Fluoroaniline159
1d Aniline>1000

Data synthesized from structure-activity relationship studies on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.

Table 2: Inhibitory Activity of Representative Indazole-3-carboxamide Derivatives against FGFR1 Kinase

Compound IDAmine MoietyFGFR1 IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
2a 6-(3-methoxyphenyl)-1H-indazol-3-amine15.0642.1
2b 6-(3-hydroxyphenyl)-1H-indazol-3-amine2.940.5

Note: These representative compounds illustrate the potency of the indazole scaffold against FGFR1. While not directly synthesized from this compound in the cited literature, the synthetic strategy is analogous.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of 4-fluoro-1H-indazole-3-carboxamide derivatives.

Protocol 1: Synthesis of N-Aryl-4-fluoro-1H-indazole-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with various anilines using HATU as a coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-fluoro-1H-indazole-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PAK1)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized 4-fluoro-1H-indazole-3-carboxamide derivatives

  • Recombinant human PAK1 kinase

  • ATP (Adenosine triphosphate)

  • Suitable kinase substrate (e.g., a fluorescently labeled peptide)

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant PAK1 kinase.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled substrate.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a suitable stop solution.

  • Measure the fluorescence on a plate reader to determine the extent of substrate phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the targeted signaling pathways and the experimental workflow.

PAK1_Signaling_Pathway GPCR GPCRs Rac_Cdc42 Rac/Cdc42 (GTP-bound) GPCR->Rac_Cdc42 RTK RTKs RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation LIMK LIMK PAK1->LIMK RAF1 RAF1 PAK1->RAF1 BAD BAD PAK1->BAD Inhibitor 4-Fluoro-1H-indazole- 3-carboxamide Derivative Inhibitor->PAK1 Inhibition Cofilin Cofilin LIMK->Cofilin Actin Actin Cytoskeleton Remodeling Cofilin->Actin Cell_Motility ↓ Cell Motility & Invasion Actin->Cell_Motility MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation ↓ Cell Proliferation ERK->Proliferation Apoptosis ↑ Apoptosis BAD->Apoptosis

Caption: PAK1 Signaling Pathway and Inhibition.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG Inhibitor Indazole-3-carboxamide Derivative Inhibitor->FGFR1 Inhibition of Kinase Domain RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MAPK_Pathway MAPK Pathway ERK->MAPK_Pathway Cell_Response Cell Proliferation, Survival, Differentiation MAPK_Pathway->Cell_Response AKT AKT PI3K->AKT PI3K_AKT_Pathway PI3K/AKT Pathway AKT->PI3K_AKT_Pathway PI3K_AKT_Pathway->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PLCG_Pathway PLCγ Pathway PKC->PLCG_Pathway PLCG_Pathway->Cell_Response Experimental_Workflow Start 4-Fluoro-1H-indazole- 3-carboxylic Acid Synthesis Amide Coupling (Protocol 1) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound_Library Library of Indazole-3-carboxamides Purification->Compound_Library In_Vitro_Assay In Vitro Kinase Assay (Protocol 2) Compound_Library->In_Vitro_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Compound_Library->Cell_Assay IC50 IC₅₀ Determination In_Vitro_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoro-1H-indazole-3-carboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A common synthetic route involves the cyclization of a substituted phenylhydrazine derivative. Here are key areas to investigate:

  • Incomplete Cyclization: The ring-closing step is critical. Ensure the reaction conditions, including temperature and reaction time, are optimized. Inadequate heat or insufficient time can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of byproducts is a common issue. Depending on the specific precursors used, side reactions such as dimerization or undesired cyclization pathways can compete with the desired reaction. Careful control of reactant addition and temperature can minimize these.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts. Always use reagents of high purity.

  • Atmospheric Conditions: Some intermediates in indazole synthesis can be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reactants and intermediates.

Q2: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?

A2: Impurity profiles can vary based on the synthetic route. Common impurities may include regioisomers, unreacted starting materials, and products from side reactions.

  • Regioisomer Formation: The formation of undesired regioisomers is a frequent challenge in indazole synthesis. The choice of directing groups on the aromatic ring and the reaction conditions can influence regioselectivity. Careful selection of precursors and reaction conditions is crucial.

  • Purification Strategy: An effective purification strategy is essential. Column chromatography is often employed to separate the desired product from impurities. The choice of solvent system for chromatography needs to be optimized for good separation. Recrystallization can also be an effective final purification step.

Q3: What are the recommended reaction conditions for the synthesis of 1H-indazole-3-carboxylic acid derivatives?

A3: While the specific conditions for this compound are not detailed in the provided search results, a general procedure for a related compound, 1H-indazole-3-carboxylic acid ethyl ester, involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with ethyl diazoacetate.[1] The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature.[1] This suggests that similar syntheses may require low temperatures and inert atmospheres. A patent describing the synthesis of 1H-indazole-3-carboxylic acid derivatives mentions that the methods are simple, with mild reaction conditions, fast reaction speeds, high yields, and easy purification.[2]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. Below is a table illustrating the potential impact of various parameters. Note: This table is a generalized representation based on common organic synthesis principles, as specific data for this compound synthesis was not available in the search results.

ParameterCondition ACondition BCondition CExpected Outcome on Yield
Temperature Room Temp50°C100°CYield may increase with temperature up to an optimal point, after which decomposition or side reactions may occur.
Catalyst NoneAcid CatalystBase CatalystThe choice of catalyst can significantly influence reaction rate and selectivity.
Solvent TolueneDMFAcetonitrileSolvent polarity and boiling point can affect solubility of reactants and reaction kinetics.
Reaction Time 2 hours6 hours12 hoursLonger reaction times may be necessary for complete conversion, but can also lead to byproduct formation.

Experimental Protocols

A detailed experimental protocol for the synthesis of the target compound was not found in the search results. However, a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives provides a useful reference for the final steps of similar syntheses.

General Procedure for the Preparation of 1H-indazole-3-carboxamide derivatives:

  • To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT, EDC.HCl, and TEA.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine to the reaction mixture at room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour ice water into the reaction mixture and extract the product with a 10% solution of Methanol in Chloroform.

  • Wash the combined organic layer with 10% NaHCO3, brine solution, and dry over Na2SO4.

  • Evaporate the solvent under vacuum and purify the compound by column chromatography.

Visualizations

Synthesis Pathway

The following diagram illustrates a generalized synthetic pathway for indazole derivatives, which can be adapted for the synthesis of this compound.

Synthesis_Pathway Start Substituted Phenylhydrazine Intermediate Cyclization Precursor Start->Intermediate Acylation / Condensation Product 4-fluoro-1H-indazole -3-carboxylic acid Intermediate->Product Cyclization

Caption: Generalized synthesis pathway for this compound.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (T, t) CheckPurity->OptimizeCond Purity OK Failure Re-evaluate Synthetic Route CheckPurity->Failure Impure Purification Improve Purification Technique OptimizeCond->Purification No Improvement Success Improved Yield and Purity OptimizeCond->Success Improvement Purification->Success Successful Purification->Failure Unsuccessful

References

Technical Support Center: Purification of 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-fluoro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a solid compound, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities. Often, a combination of these techniques is employed for optimal purity.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can stem from the synthetic route used. Common impurities may include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. For indazole syntheses, regioisomers can also be a potential impurity. Without a specific synthetic context, it is crucial to analyze the reaction pathway to anticipate potential contaminants.

Q3: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A3: A persistent color, such as yellow or brown, in the final product often indicates the presence of colored impurities or degradation products. These can sometimes be removed by recrystallization with the aid of activated charcoal. However, care must be taken as charcoal can also adsorb the desired product, potentially lowering the yield.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the percentage of purity and detecting any minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can confirm the structure of the compound and identify any structural isomers or other impurities. Melting point analysis is also a useful indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities dissolved in the solvent.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.

  • Solution:

    • Increase the volume of the solvent gradually.

    • If the compound still does not dissolve, a different, more polar solvent or a solvent mixture may be required. Good starting points for this compound could be ethanol, methanol, or mixtures of ethanol/water or acetic acid/water.

Problem: The compound precipitates out of the solution too quickly upon cooling, resulting in a fine powder or impure crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid.

  • Solution:

    • Ensure the cooling process is slow and undisturbed. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.

    • Add a small amount of additional hot solvent to the solution before cooling to prevent supersaturation.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the compound has oiled out.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound if available.

    • If the compound has oiled out (formed a liquid layer instead of crystals), reheat the solution to dissolve the oil, add more solvent, and cool again slowly. It may be necessary to switch to a different solvent system.

Acid-Base Extraction

This technique is useful for separating acidic compounds like this compound from neutral or basic impurities. The acidic compound is converted to its water-soluble salt by treatment with a base, allowing it to be separated into an aqueous layer.

Problem: Low recovery of the product after extraction and acidification.

  • Possible Cause: Incomplete extraction into the aqueous phase or incomplete precipitation upon acidification. The pH may not have been sufficiently basic during extraction or sufficiently acidic during precipitation.

  • Solution:

    • During the base extraction, ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (a pH of 9-10 is a safe starting point). Use a pH meter or pH paper to verify.

    • When acidifying the aqueous layer to precipitate the product, ensure the pH is well below the pKa of the carboxylic acid (a pH of 2-3 should be sufficient).

    • Perform multiple extractions with smaller volumes of the aqueous base to ensure complete transfer of the carboxylate salt.

Problem: An emulsion forms at the interface between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking or the presence of surfactants.

  • Solution:

    • Allow the separatory funnel to stand for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to the funnel, which can help to break up the emulsion.

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, a polar stationary phase like silica gel is typically used.

Problem: The compound does not move from the top of the column.

  • Possible Cause: The eluent (solvent system) is not polar enough to move the highly polar carboxylic acid.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and petroleum ether, increase the proportion of ethyl acetate.

    • A small amount of a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane or ethyl acetate).

Problem: The compound elutes too quickly with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Solution:

    • Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the amount of petroleum ether in an ethyl acetate/petroleum ether mixture).

Problem: The collected fractions show streaking or broad peaks on TLC analysis.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel, or the column was overloaded.

  • Solution:

    • Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

    • Ensure that the amount of crude product loaded onto the column is appropriate for the column size.

Quantitative Data Summary

The following table provides estimated starting parameters for the purification of this compound. These values are based on general principles for similar compounds and should be optimized for each specific case.

Purification TechniqueParameterRecommended Starting Value/RangeNotes
Recrystallization SolventEthanol, Methanol, Acetic Acid, Water, or mixtures (e.g., Ethanol/Water)The ideal solvent should dissolve the compound well when hot and poorly when cold.
Solvent VolumeStart with a minimal amount and add until dissolved at boiling point.Avoid using a large excess of solvent to ensure good recovery.
Cooling RateSlow cooling to room temperature, followed by an ice bath.Rapid cooling can trap impurities.
Acid-Base Extraction Base for Extraction1 M Sodium Bicarbonate or 1 M Sodium HydroxideSodium bicarbonate is a weaker base and can be more selective if stronger acidic impurities are present.
Acid for Precipitation1 M Hydrochloric AcidAdd until the solution is acidic to litmus paper (pH ~2-3).
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for polar compounds.
Eluent SystemEthyl Acetate / Petroleum Ether (gradient) or Dichloromethane / Methanol (with 0.5% Acetic Acid)Start with a less polar mixture and gradually increase polarity.
Eluent PolarityAdjust for an Rf value of ~0.3 on TLCThis generally provides good separation on a column.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to boiling with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Extraction: Add a portion of 1 M sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl with stirring until the solution is acidic (pH ~2-3) and a precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system. A good system will show the desired compound with an Rf of approximately 0.3. A mixture of ethyl acetate and petroleum ether, or dichloromethane and methanol with a small amount of acetic acid, are good starting points.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased during the separation (gradient elution).

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction  Major Impurities chromatography Column Chromatography dissolve->chromatography  Complex Mixture recrystallization Recrystallization extraction->recrystallization  Minor Impurities pure Pure Product recrystallization->pure chromatography->pure analysis Purity Analysis (HPLC, NMR, MP) pure->analysis

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Issue no_dissolve Does not dissolve start->no_dissolve oiling_out Oils out start->oiling_out no_crystals No crystals form start->no_crystals sol1 Use more solvent or a more polar solvent no_dissolve->sol1 sol2 Reheat, add more solvent, cool slowly oiling_out->sol2 sol3 Scratch flask, add seed crystal, or reduce solvent volume no_crystals->sol3

Caption: Troubleshooting logic for recrystallization issues.

common side reactions in indazole synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during indazole synthesis?

A1: The most frequently encountered side reactions depend on the synthetic route but often include:

  • N-Alkylation Regioisomer Formation: A significant challenge is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio is highly dependent on reaction conditions.[1]

  • Hydrazone and Dimer Formation: Particularly in syntheses starting from salicylaldehyde and hydrazine, the formation of hydrazones and dimeric impurities can occur, often promoted by elevated temperatures.[1][2][3]

  • Formation of 2H-Indazole Isomer: When the 1H-indazole is the target, formation of the undesired 2H-indazole isomer is a common issue.[4] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[5]

  • Hydrolysis: The final product or its precursors can sometimes hydrolyze back to a carboxylic acid under certain conditions.[1]

  • Decarboxylation: Starting materials like indazole-3-carboxylic acid may undergo decarboxylation under harsh reaction conditions, leading to a loss of the C3-substituent.[1]

Q2: How can I distinguish between N-1 and N-2 alkylated indazole regioisomers?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • Chromatography: N-1 and N-2 isomers often have different polarities and can be separated by flash column chromatography on silica gel or by HPLC.[1]

  • NMR Spectroscopy: 1D and 2D NMR experiments are definitive. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is powerful. For an N-1 alkylated indazole, a correlation is observed between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. For an N-2 isomer, a correlation is seen with the C3 carbon.[1][5] In ¹H NMR, the proton at the C3 position of a 2H-indazole is generally shifted downfield compared to the corresponding 1H-isomer.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles. How can I improve regioselectivity?

  • Question: I'm trying to synthesize an N-1 substituted indazole, but I'm getting a significant amount of the N-2 isomer. What should I change?

  • Answer: To favor the thermodynamically more stable N-1 product, you should adjust your reaction conditions to be under thermodynamic control.

    • Base and Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a promising system that has been shown to provide excellent N-1 regioselectivity (>99% for some substrates).[5][6]

    • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[1]

    • Thermodynamic Equilibration: In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N-1 substituted product.[5][7]

  • Question: I need to synthesize the N-2 substituted indazole, but my current method favors the N-1 isomer. How can I achieve N-2 selectivity?

  • Answer: To favor the kinetically preferred N-2 product, you need to alter the electronic properties of the substrate or use conditions that avoid thermodynamic equilibration.

    • Electronic Effects: The most effective strategy is to use an indazole precursor with a strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C7 position. This has been demonstrated to provide excellent N-2 selectivity (≥96%).[5][6][7]

    • Acidic Conditions: While basic conditions often lead to mixtures, alkylation under acidic conditions can selectively proceed at the N-2 position.[7] Using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) is an effective method for selective N-2 alkylation.[8][9]

    • Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the formation of the N-2 regioisomer.[5][10]

    • Metal-Mediated Reactions: Specific protocols using Ga/Al-mediated direct alkylation have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[7][11]

Data Presentation: Regioselectivity in Indazole N-Alkylation
Indazole SubstituentConditionsN-1 Product (%)N-2 Product (%)Reference
3-CO₂MeNaH, THF>99<1[5][6]
3-tert-ButylNaH, THF>99<1[5][6]
UnsubstitutedNaH, THF8020[5]
UnsubstitutedK₂CO₃, DMF5545[10]
UnsubstitutedMitsunobu (DIAD, PPh₃)2674[5][10]
7-NO₂NaH, THF496[5][6]
7-CO₂MeNaH, THF<1>99[5][6]
VariousTfOH, Alkyl trichloroacetimidateNot ObservedHigh Yields[8][9][12]

Issue 2: My indazole synthesis is resulting in a low yield or is not proceeding to completion.

  • Question: My reaction has stalled with significant starting material remaining. What are the potential causes and how can I improve the conversion?

  • Answer: Low yields and incomplete conversion are common and can be attributed to several factors.[13]

    • Suboptimal Temperature: Temperature is critical. Some reactions, like the Cadogan-type cyclizations, require high temperatures, but excessive heat can lead to decomposition.[13] Conversely, modern palladium-catalyzed reactions can be efficient at milder temperatures.[13] A systematic screening of temperatures is recommended.

    • Incorrect Solvent: The polarity and boiling point of the solvent affect reactant solubility and reaction kinetics.[13] If starting materials are not fully dissolved, the reaction can be incomplete. Consider switching to a solvent with better solubility for your substrates, such as DMF or DMSO for certain reactions.[2]

    • Presence of Water: In some reactions, such as those involving the formation of arylhydrazones, the water produced can lead to unwanted impurities. The addition of 4 Å molecular sieves can help scavenge water and improve the outcome.[13]

    • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst may be deactivated. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere if required.

Visualized Workflows and Pathways

To assist in troubleshooting and understanding reaction mechanisms, the following diagrams illustrate key logical and chemical pathways.

G Troubleshooting Workflow for Low Yield in Indazole Synthesis start Low Yield or Incomplete Reaction check_temp Is the reaction temperature optimized? start->check_temp check_solvent Are reactants fully dissolved? Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp Screen a range of temperatures. Avoid decomposition. check_temp->optimize_temp No check_water Is the reaction sensitive to water? check_solvent->check_water Yes optimize_solvent Try a different solvent (e.g., DMF, DMSO). Ensure adequate solubility. check_solvent->optimize_solvent No check_catalyst Is it a metal-catalyzed reaction? check_water->check_catalyst No add_drying Add 4 Å molecular sieves. Use anhydrous solvents. check_water->add_drying Yes optimize_catalyst Ensure inert atmosphere. Check catalyst purity/loading. check_catalyst->optimize_catalyst Yes end_success Improved Yield check_catalyst->end_success No optimize_temp->end_success optimize_solvent->end_success add_drying->end_success optimize_catalyst->end_success

Caption: Troubleshooting workflow for low yield issues.

G Side Reactions in Indazole N-Alkylation cluster_main Main Reaction Pathway cluster_side Prevention Strategies Indazole 1H-Indazole Anion Indazole Anion Indazole->Anion + Base (e.g., NaH) N1_Product N-1 Alkylated Indazole (Thermodynamic Product) Anion->N1_Product + R-X (e.g., in THF) N2_Product N-2 Alkylated Indazole (Kinetic Product) Anion->N2_Product + R-X (e.g., with C7-EWG) Control_N1 To Favor N-1: - Use NaH in THF - C3-Bulky Group N1_Product->Control_N1 Control_N2 To Favor N-2: - C7-EWG (e.g., NO2) - Acidic Conditions - Mitsunobu Reaction N2_Product->Control_N2

Caption: N-Alkylation pathways and control strategies.

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of 1H-Indazole

This protocol is adapted from methodologies favoring the N-1 isomer, which is often the thermodynamically more stable product.[5][6][7]

  • Objective: To achieve high regioselectivity for the N-1 alkylated product.

  • Reagents and Materials:

    • Substituted 1H-Indazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., alkyl bromide, 1.1 eq)

    • Standard workup and purification reagents (water, ethyl acetate, brine, Na₂SO₄, silica gel)

  • Procedure:

    • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

    • Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all equipment is dry.

    • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the suspension.

    • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).

    • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: One-Pot Synthesis of 2H-Indazoles (Modified Cadogan-Sundberg)

This protocol describes an efficient, modern one-pot synthesis of 2H-indazoles from commercially available reagents.[7]

  • Objective: To synthesize substituted 2H-indazoles via a condensation and reductive cyclization sequence.

  • Reagents and Materials:

    • ortho-Nitrobenzaldehyde derivative (1.0 eq)

    • Aniline or aliphatic amine (1.1 eq)

    • Tri-n-butylphosphine (1.5 eq)

    • Isopropanol (i-PrOH)

  • Procedure:

    • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired amine (1.1 eq), and isopropanol.

    • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

    • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

    • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

    • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

References

Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for regioselective N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling and troubleshooting the N-alkylation of indazoles. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation a common problem?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1- and N2-substituted regioisomers, which can be challenging and costly to separate.[1][2][3] The final product ratio is highly sensitive to a variety of factors, including the substitution pattern of the indazole ring, the choice of base and solvent, and the nature of the alkylating agent.[1][2]

Q2: What are the primary factors that control N1 vs. N2 regioselectivity?

The regiochemical outcome of indazole alkylation is a result of a complex interplay between several factors:

  • Steric Effects: Bulky substituents at the C3-position of the indazole ring tend to favor N1-alkylation by sterically hindering the N2-position.[4][5] Conversely, substituents at the C7-position can sterically block the N1-position, leading to a preference for N2-alkylation.[2][3][4]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., -NO₂, -CO₂Me), have been shown to strongly direct alkylation to the N2-position.[3][4][5]

  • Reaction Conditions: The choice of base and solvent is critical. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][4]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Conditions that allow for equilibration can favor the formation of the more stable N1-alkylated product.[3] In contrast, kinetically controlled reactions may favor the N2-isomer.

Q3: How can I selectively synthesize the N1-alkylated indazole?

High N1-selectivity is often achieved under conditions that favor thermodynamic control. A widely successful method involves the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][4] This combination is particularly effective for indazoles bearing a chelating group (like an ester or amide) at the C3-position.[4] The sodium cation is believed to coordinate with the N2-nitrogen and the C3-substituent, sterically blocking the N2-position and directing the alkylating agent to the N1-position.[6]

Q4: What conditions are favorable for obtaining the N2-alkylated indazole?

Selective N2-alkylation can be achieved through several strategies:

  • Substituent-Directed Alkylation: Indazoles with electron-withdrawing substituents at the C7-position, such as nitro (-NO₂) or carboxylate (-CO₂Me), have shown excellent N2-regioselectivity, even under conditions that would typically favor N1-alkylation.[3][4]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), has been shown to favor the formation of N2-alkylated indazoles.[2][3][6]

  • Acid-Promoted Alkylation: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates as the alkylating agent provides a highly selective method for N2-alkylation.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Regioselectivity (Mixture of N1 and N2 isomers) The chosen conditions do not sufficiently differentiate between the two nitrogen atoms.For N1-selectivity: Switch to NaH as the base in anhydrous THF. Ensure your indazole is suitable for this method (e.g., has a C3-substituent).For N2-selectivity: Consider using Mitsunobu conditions or an acid-catalyzed reaction with an appropriate alkylating agent.[2][5][7]
Low Reaction Yield Incomplete deprotonation, unreactive alkylating agent, or non-optimal reaction temperature.Ensure strictly anhydrous conditions, especially when using NaH.[5] Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).[8] Optimize the reaction temperature; some reactions may require heating to proceed to completion.[5]
Difficulty in Separating N1 and N2 Isomers The isomers have very similar polarities.Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). If separation is still challenging, consider recrystallization from a mixed solvent system, which has been shown to be effective for separating indazole isomers.[9]
No Reaction The indazole is unreactive under the chosen conditions, or the alkylating agent is too sterically hindered.For unreactive indazoles, a stronger base may be required to ensure complete deprotonation.[8] If steric hindrance is an issue, consider a less bulky alkylating agent or a different synthetic route.

Data Presentation: Regioselectivity in Indazole N-Alkylation

Table 1: Effect of Base and Solvent on the N-Alkylation of 3-Substituted Indazoles

C3-Substituent Base Solvent N1:N2 Ratio Yield (%)
-CO₂MeNaHTHF>99:1>95
-COMeNaHTHF>99:1>95
-CONH₂NaHTHF>99:1>95
-t-BuNaHTHF>99:1>95
-CO₂MeCs₂CO₃DMF1.5:1~90
HK₂CO₃DMFMixtureVariable

Data compiled from multiple sources, specific yields and ratios can vary based on the alkylating agent and reaction time.[3][4]

Table 2: Effect of C7-Substituents on N-Alkylation (NaH/THF conditions)

C7-Substituent N1:N2 Ratio Yield (%)
-NO₂4:96>90
-CO₂Me4:96>90

These results demonstrate the strong directing effect of C7-substituents towards N2-alkylation, even under conditions that typically favor N1.[3][4]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents like esters, ketones, or amides.[1][4]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typically to a concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol generally favors the formation of the N2-alkylated product.[2][3][6]

Materials:

  • 1H-indazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

Procedure:

  • In a round-bottom flask, dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N2- and N1-isomers.

Visualizations

G Factors Influencing Indazole N-Alkylation Regioselectivity cluster_factors Controlling Factors Indazole Indazole Substrate Steric Steric Effects (C3/C7 Substituents) Indazole->Steric Intrinsic Properties Electronic Electronic Effects (EWG/EDG) Indazole->Electronic Intrinsic Properties Conditions Reaction Conditions Product N1/N2 Product Ratio Conditions->Product Steric->Conditions Electronic->Conditions BaseSolvent Base & Solvent (e.g., NaH/THF vs. K2CO3/DMF) BaseSolvent->Conditions Control Thermodynamic vs. Kinetic Control Control->Conditions

Caption: Key factors influencing N1 vs. N2 regioselectivity.

G Troubleshooting Workflow for Poor Regioselectivity Start Start: Poor Regioselectivity (N1/N2 Mixture) DesiredProduct Desired Product? Start->DesiredProduct N1_Selectivity Target: N1-Alkylation DesiredProduct->N1_Selectivity N1 N2_Selectivity Target: N2-Alkylation DesiredProduct->N2_Selectivity N2 Check_C3 C3-Substituent Present? (e.g., -CO2Me, -COMe) N1_Selectivity->Check_C3 Check_C7 C7-EWG Present? (e.g., -NO2, -CO2Me) N2_Selectivity->Check_C7 Use_NaH_THF Use NaH in THF Check_C3->Use_NaH_THF Yes Consider_Thermo Consider other thermodynamic control methods Check_C3->Consider_Thermo No End Achieved Selectivity Use_NaH_THF->End Consider_Thermo->End Check_C7->Use_NaH_THF Yes (Strong directing group) Use_Mitsunobu Use Mitsunobu Conditions Check_C7->Use_Mitsunobu No Use_Acid_Catalysis Use TfOH/Imidate Method Use_Mitsunobu->Use_Acid_Catalysis Or Use_Acid_Catalysis->End

Caption: Decision-making workflow for improving regioselectivity.

References

optimization of reaction conditions for indazole-3-carboxamide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of indazole-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of indazole-3-carboxamides?

The most prevalent issues include:

  • Low Yields: Often resulting from incomplete reactions, side reactions, or suboptimal reagents and conditions.

  • Formation of N-1 and N-2 Regioisomers: During the N-alkylation of the indazole ring, a mixture of N-1 and N-2 alkylated products is a significant challenge, complicating purification and reducing the yield of the desired isomer.[1]

  • Side Reactions During Amide Bond Formation: The coupling of indazole-3-carboxylic acid with an amine can be hampered by side reactions, such as the formation of N-acylurea byproducts when using carbodiimide coupling agents.[1]

  • Difficult Purification: The presence of regioisomers, unreacted starting materials, and byproducts from coupling agents can make the purification of the final product challenging.[1][2]

Q2: How can I control the regioselectivity of N-alkylation to favor the desired N-1 or N-2 isomer?

The selection of the base and solvent system is critical for controlling regioselectivity:[1]

  • For preferential N-1 alkylation: A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 isomer.[1] Cesium carbonate (Cs2CO3) in dioxane has also been shown to promote N-1 alkylation.[1]

  • For preferential N-2 alkylation: Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[1] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[1]

The electronic and steric nature of substituents on the indazole ring and the reaction temperature can also influence the N-1/N-2 ratio.[1]

Q3: What are the best coupling agents for the amide bond formation step?

A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is highly effective.[1][2] EDC is a water-soluble carbodiimide, simplifying the removal of byproducts during aqueous workup. HOBt and similar additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into an unreactive N-acylurea and is more reactive towards the amine.[1]

Q4: How can I confirm the structure of the N-1 and N-2 regioisomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N-1 and N-2 isomers. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are definitive. In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring. In contrast, the protons of an alkyl group at the N-2 position will show a correlation to the C3 carbon.[1]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction
Probable Cause Recommended Solution
Inefficient Coupling Agent Use a reliable coupling agent system such as EDC in combination with HOBt or HATU.[2][3][4]
Poor Quality of Reagents Ensure all reagents, especially the coupling agents and the amine, are fresh and anhydrous.[2]
Suboptimal Reaction Conditions Use a polar aprotic solvent like DMF and conduct the reaction at room temperature.[2] Ensure the correct stoichiometry of reagents is used.
Formation of N-Acylurea Byproduct Add HOBt or OxymaPure® to the reaction mixture. These additives suppress the rearrangement of the O-acylisourea intermediate to the stable N-acylurea.[1]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, gentle heating may be beneficial, but should be monitored carefully to avoid decomposition.[2]
Issue 2: Formation of N-1 and N-2 Regioisomers during N-Alkylation
Probable Cause Recommended Solution
Inappropriate Base/Solvent Combination To favor the N-1 isomer, use a strong base like NaH in a non-polar aprotic solvent like THF.[1] To favor the N-2 isomer, use a weaker base like K2CO3 in a polar aprotic solvent like DMF.[1]
Reaction Temperature Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation.[1]
Steric and Electronic Effects Bulky substituents at the C3 position can sterically hinder attack at the N-2 position, favoring N-1 alkylation.[1] Electron-withdrawing groups at the C7 position can direct alkylation to the N-2 position.[1]

Data Presentation: N-1 vs. N-2 Regioselectivity in N-Alkylation

The following table summarizes the effect of different reaction conditions on the regioselectivity of N-alkylation of indazole derivatives.

Indazole Substrate Alkylating Agent Base Solvent Temperature (°C) N-1 : N-2 Ratio Reference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99 : 1[1]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs2CO3DMF201 : 1.2[1]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHFRT>99 : 1[1]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38 : 46 (yield %)[1]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs2CO3Dioxane9098 : 2 (yield %)[1]
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh3, DEADTHF502 : 98 (yield %)[1]
1H-IndazoleBenzyl chlorideK2CO3DMFRT~1 : 1[1]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid

This protocol describes the synthesis of the key precursor, 1H-indazole-3-carboxylic acid, from a protected indazole.

  • To a solution of SEM-protected indazole (1 equiv) in dry THF at -70°C under a nitrogen atmosphere, add n-BuLi (1.1 equiv) dropwise.

  • Stir the resulting solution at -70°C for 30 minutes.

  • Warm the reaction mixture to 0°C for 10 minutes, then re-cool to -40°C.

  • Bubble CO2 gas through the reaction mixture for 90 minutes at -40°C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Remove the THF under reduced pressure and partition the residue between diethyl ether and water.

  • Neutralize the aqueous layer with a citric acid solution to precipitate the product.

  • Filter the solid and dissolve it in a mixture of DMF and THF.

  • Add TBAF (1 M in THF) and reflux the mixture at 80°C for 4 hours.

  • After evaporation of THF, basify with 10% NaHCO3 solution and wash with diethyl ether.

  • Acidify the aqueous layer with a citric acid solution to precipitate the 1H-indazole-3-carboxylic acid.

  • Filter the solid and dry to obtain the final product.

Protocol 2: General Procedure for the Preparation of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines the coupling of 1H-indazole-3-carboxylic acid with various amines.

  • To a solution of 1H-indazole-3-carboxylic acid (1 equiv) in DMF, add HOBt (1.2 equiv), EDC.HCl (1.2 equiv), and triethylamine (3 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equiv) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over Na2SO4.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: Indazole Precursor step1 Indazole Ring Formation start->step1 step2 Amide Coupling with Amine step1->step2 troubleshoot1 Troubleshooting: - Side Reactions - Low Yield step1->troubleshoot1 end Final Product: Indazole-3-Carboxamide step2->end troubleshoot2 Troubleshooting: - N-Acylurea Formation - Purification Issues step2->troubleshoot2

Caption: General synthetic workflow for indazole-3-carboxamide.

troubleshooting_logic issue Low Yield in Amide Coupling cause1 Inefficient Coupling Agent issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Use EDC/HOBt or HATU cause1->solution1 solution2 Use Fresh/Anhydrous Reagents cause2->solution2 solution3 Optimize Solvent and Temperature cause3->solution3

Caption: Troubleshooting logic for low yield in amide coupling.

References

Technical Support Center: Suzuki Coupling with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction with indazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Question: My Suzuki-Miyaura reaction is showing low or no conversion of the starting material. What are the potential causes and how can I fix it?

Answer: Low conversion in Suzuki coupling of indazoles can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.[1] The unprotected N-H group on the indazole ring, in particular, can interfere with the palladium catalyst.[1][2]

Potential Solutions:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical. For nitrogen-rich heterocycles like indazoles, bulky biarylphosphine ligands such as SPhos and XPhos often give good results.[2] Pre-catalysts like P1 and P2, which employ these ligands, have been shown to be more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[2] Pd(dppf)Cl₂ is also a commonly used and effective catalyst for these transformations.[3][4]

  • Base Selection: The base plays a crucial role. Anhydrous potassium phosphate (K₃PO₄) is often effective.[1][2] Ensure the base is of high quality and anhydrous, as residual water can lead to side reactions.[1] Other bases like potassium carbonate (K₂CO₃) are also frequently used.[3][4]

  • Reagent Purity: Verify the purity of your indazole halide, boronic acid/ester, and solvents. Impurities can inhibit the catalyst. Boronic acids can degrade over time, leading to protodeboronation before the reaction can occur.[5] Using more stable boronic acid derivatives, like pinacol esters, can mitigate this issue.[6]

  • Reaction Conditions: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][7] Increasing the reaction temperature (typically 80-120 °C) may also improve conversion.[2][7]

  • N-H Protection: If other optimizations fail, consider protecting the indazole N-H group (e.g., with a BOC group).[8] This can prevent catalyst inhibition and improve yields, although successful couplings with unprotected indazoles are well-documented.[2][8]

Question: I am observing a significant amount of a dehalogenated byproduct (e.g., 1H-indazole instead of the coupled product). How can I minimize this?

Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid can occur.[1]

Strategies to Minimize Dehalogenation:

  • Minimize Proton Sources: The most common proton source is residual water. Use anhydrous, thoroughly degassed solvents and reagents.[1]

  • Optimize the Base: Use a non-hydrated base like anhydrous K₃PO₄.[1] Some bases may contain water or generate it during the reaction, contributing to this side reaction.[1]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.[1]

Question: My reaction is producing a homocoupled dimer of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and can be catalyzed by the palladium species.[1]

Prevention of Homocoupling:

  • Thorough Degassing: Rigorously remove all oxygen from the reaction mixture before adding the catalyst.[1] Bubbling argon or nitrogen through the solvent for 15-30 minutes is a common practice.[7]

  • Control Temperature: This side reaction can be more prevalent at higher temperatures.[1] Try to run the reaction at a lower temperature if possible.

  • Use a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst may suppress homocoupling compared to generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst and ligand for my indazole derivative?

A1: The choice depends on the specific substrates. A good starting point is to screen a few reliable systems. For indazoles, Pd(dppf)Cl₂ has proven effective in many cases.[3][4][9] For more challenging couplings, particularly with chloro-indazoles or electron-rich systems, catalysts based on bulky, electron-rich biarylphosphine ligands like XPhos and SPhos are often superior.[2] It is recommended to consult the literature for similar substrate pairings and to screen a small set of catalysts and ligands to find the optimal combination for your specific reaction.

Q2: What is the role of the base and which one should I choose?

A2: The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[10] The choice of base can significantly impact yield. Inorganic bases are generally preferred over organic amines.[11] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3] K₃PO₄ is often a good choice for unprotected indazoles, while K₂CO₃ is widely used in various systems.[2][3] The optimal base often needs to be determined empirically for a specific reaction.

Q3: Which solvent system is best for the Suzuki coupling of indazoles?

A3: A mixture of an organic solvent and water is most common. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[12] A 4:1 or similar mixture of 1,4-dioxane and water is a very common and effective solvent system.[2][7] Other suitable organic solvents include dimethoxyethane (DME), tetrahydrofuran (THF), and toluene.[3][12] If reactant solubility is an issue, polar aprotic solvents like DMF can be used, but be aware they can sometimes lead to side reactions.[5]

Q4: Why is it critical to degas the reaction mixture?

A4: The active catalytic species, Pd(0), is sensitive to oxidation by atmospheric oxygen. Oxygen can deactivate the catalyst, leading to low conversion and the formation of side products like boronic acid homodimers.[1] Therefore, removing dissolved oxygen by degassing with an inert gas (Ar or N₂) is a critical step to ensure the catalyst remains active throughout the reaction.[7]

Q5: Is it always necessary to protect the N-H group of the indazole?

A5: Not always. There are many successful examples of Suzuki couplings performed on NH-free indazoles.[2][13] However, the acidic N-H proton can sometimes interact with the palladium catalyst or the base, leading to catalyst inhibition or lower yields.[1][2] If you are experiencing persistent low yields after optimizing other parameters, protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) is a viable strategy to try.[8]

Optimization of Reaction Conditions

The following table summarizes various reaction conditions screened for the Suzuki coupling of bromo- and chloro-indazole derivatives, providing a starting point for optimization.

EntryIndazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80290[3][4]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME801842[3][4]
33-Chloroindazole5-Indole boronic acidP2 (SPhos Precat.) (2.5)-K₃PO₄ (2)Dioxane/H₂O (5:1)1001590[2]
43-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O (5:1)1001556[2]
57-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf) (10)-Cs₂CO₃ (2)Dioxane/H₂O (3:1)1202 (MW)81[13][14]
6Bromo-indazole carboxamideArylboronic acidPdCl₂(dppf)·DCM (5)-K₂CO₃ (3)Dioxane/H₂O10012-[15]

Key Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 3-Iodo-1H-Indazole [7]

  • Reagent Setup: To an oven-dried reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2–3 equiv.).

  • Solvent Addition: Add the chosen solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Seal the vessel and degas the mixture thoroughly. This is typically achieved by bubbling argon or nitrogen gas through the solution for 15–30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low Conversion or No Reaction Observed check_catalyst Evaluate Catalyst & Ligand System start->check_catalyst check_base Check Base Quality & Stoichiometry check_catalyst->check_base System is appropriate? success Successful Coupling check_catalyst->success Problem solved? check_reagents Verify Reagent Purity (Indazole, Boronic Acid) check_base->check_reagents Base is anhydrous & sufficient? check_base->success Problem solved? optimize_conditions Optimize Conditions (Temp, Time, Degassing) check_reagents->optimize_conditions Reagents are pure? check_reagents->success Problem solved? consider_protection Consider N-H Protection (e.g., BOC group) optimize_conditions->consider_protection Still low yield? optimize_conditions->success Problem solved? consider_protection->success Problem solved?

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling reactions.[1]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa + R¹-X (Indazole-Halide) pd2 R¹-Pd(II)L-X oa->pd2 tm Transmetalation pd2->tm + R²-B(OR)₂ (Boronic Acid) + Base pd2_r2 R¹-Pd(II)L-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re R¹-R² (Product) re->pd0

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Prevention of Decarboxylation in Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesirable decarboxylation of indazole-3-carboxylic acids during their experiments, particularly during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with indazole-3-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indazole-3-carboxylic acids, this is a significant side reaction that leads to the formation of an unsubstituted indazole byproduct, resulting in lower yields of the desired product and complicating purification.[1][2] This reaction is typically promoted by harsh conditions, such as high temperatures.[1]

Q2: Under what conditions is decarboxylation of indazole-3-carboxylic acid most likely to occur?

A2: Decarboxylation is most prevalent under harsh reaction conditions.[1] Specifically, high temperatures (e.g., heating to 40-50 °C or higher) during amide coupling reactions can increase the rate of this unwanted side reaction. The choice of coupling reagents and the overall reaction setup can also influence the stability of the indazole-3-carboxylic acid.

Q3: How can I minimize decarboxylation during amide coupling reactions?

A3: To minimize decarboxylation, it is crucial to use mild reaction conditions. This includes:

  • Choice of Coupling Reagent: Employing efficient and modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often allows for faster reactions at room temperature, reducing the likelihood of decarboxylation.[3]

  • Temperature Control: Whenever possible, conduct amide coupling reactions at room temperature or even lower temperatures (e.g., 0 °C), especially when using carbodiimide reagents like EDC.[1]

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and a suitable additive (like HOBt or Oxyma) before the addition of the amine can improve reaction efficiency and minimize side reactions.[1]

Q4: Is protecting the carboxylic acid group a viable strategy to prevent decarboxylation?

A4: Yes, protecting the carboxylic acid, for instance as a methyl or ethyl ester, is an effective strategy to prevent decarboxylation, especially if the subsequent reaction steps require conditions that would otherwise promote it. The ester can then be hydrolyzed under basic conditions to regenerate the carboxylic acid just before a desired reaction, such as amide coupling.

Troubleshooting Guide: Amide Coupling Reactions

Issue Probable Cause(s) Recommended Solution(s)
Low yield of desired amide and presence of unsubstituted indazole byproduct. Decarboxylation of the starting indazole-3-carboxylic acid.- Lower the reaction temperature. If heating, try running the reaction at room temperature or 0 °C.- Switch to a more efficient coupling reagent like HATU to facilitate a faster reaction at a lower temperature.- Ensure the reaction is not left for an unnecessarily extended period, especially at elevated temperatures.
Reaction is sluggish at room temperature, and heating leads to decarboxylation. - The amine is poorly nucleophilic (e.g., an electron-deficient aniline).- Steric hindrance around the amine or carboxylic acid.- Use a more potent coupling agent such as HATU or T3P® (Propylphosphonic anhydride).- Increase the equivalents of the coupling reagent and amine slightly (e.g., 1.2-1.5 eq).- Consider a solvent with better solvating properties like DMF.
TLC/LC-MS analysis shows multiple byproducts in addition to the decarboxylated impurity. - Side reactions related to the coupling agent (e.g., N-acylurea formation with EDC).- Guanidinylation of the amine when using uronium reagents like HATU.- If using EDC, add a nucleophilic catalyst like HOBt or OxymaPure to suppress N-acylurea formation.- For uronium reagents, always pre-activate the carboxylic acid for a few minutes before adding the amine.- Ensure all reagents are of high purity and the solvent is anhydrous.

Data Presentation: Comparison of Amide Coupling Conditions

The following table provides a summary of expected outcomes for the amide coupling of indazole-3-carboxylic acid with a generic primary amine under different conditions. The "Extent of Decarboxylation" is a qualitative measure based on typical observations.

Coupling Reagent Base Temperature Typical Yield of Amide Extent of Decarboxylation
HATU (1.1 eq)DIPEA (2.0 eq)Room TempHigh (85-95%)Very Low
EDC (1.2 eq) / HOBt (1.2 eq)DIPEA (2.0 eq)Room TempModerate to High (70-85%)Low
EDC (1.2 eq) / HOBt (1.2 eq)DIPEA (2.0 eq)50 °CModerate (60-75%)Moderate
T3P® (1.5 eq)DIPEA (3.0 eq)Room TempHigh (80-90%)Low

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a wide range of amines, including those that are less reactive, to minimize reaction time and prevent decarboxylation.

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 equivalent).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) and stir for 2 minutes.

  • Add HATU (1.0-1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protecting Indazole-3-Carboxylic Acid as a Methyl Ester

This protocol is useful when subsequent reactions require conditions that would lead to decarboxylation of the free acid.

  • Suspend indazole-3-carboxylic acid (1.0 equivalent) in methanol.

  • Add a catalytic amount of a strong acid, such as methanesulfonic acid or sulfuric acid.

  • Heat the mixture at reflux for 5 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the methyl indazole-3-carboxylate, which can be further purified by chromatography or recrystallization if necessary.

Protocol 3: Hydrolysis (Deprotection) of Methyl Indazole-3-carboxylate

This protocol regenerates the carboxylic acid from its methyl ester.

  • Dissolve methyl indazole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., to 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The indazole-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Decarboxylation_Mechanism cluster_0 Indazole-3-Carboxylic Acid cluster_1 Transition State Indazole_Acid Indazole_Acid TS [Transition State] Indazole_Acid->TS Heat (Δ) Indazole Indazole TS->Indazole Loss of CO₂ CO2 CO₂ Amide_Coupling_Workflow start Start: Indazole-3-Carboxylic Acid + Amine coupling_reagent Choose Coupling Reagent start->coupling_reagent hatu HATU / DIPEA coupling_reagent->hatu High Efficiency edc EDC / HOBt coupling_reagent->edc Cost-Effective preactivate Pre-activate Acid (Add base, then coupling reagent) hatu->preactivate reaction_temp Set Reaction Temperature edc->reaction_temp rt Room Temperature reaction_temp->rt Preferred zero_c 0 °C reaction_temp->zero_c For sensitive substrates decarboxylation Decarboxylation Risk reaction_temp->decarboxylation Higher temp increases risk rt->preactivate zero_c->preactivate add_amine Add Amine preactivate->add_amine monitor Monitor by TLC/LC-MS add_amine->monitor workup Aqueous Workup & Purification monitor->workup product Desired Amide Product workup->product

References

scale-up challenges for the synthesis of 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indazole-3-carboxylic acid. The information is tailored to address challenges that may arise during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A common and scalable approach involves the diazotization of a 2-amino-6-fluorobenzoic acid derivative, followed by an intramolecular cyclization. This method avoids some of the hazardous reagents and unfavorable conditions found in other routes. A key challenge in this process is controlling the diazotization step, as diazonium salts can be unstable at elevated temperatures.[1][2]

Q2: What are the primary impurities I should expect, and how can they be minimized?

During the synthesis of this compound, several impurities can form. The most common include:

  • Isomeric Impurities: Formation of the undesired 2H-indazole isomer can occur. Careful control of reaction conditions, such as temperature and the choice of base, can favor the formation of the thermodynamically more stable 1H-indazole.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the starting anthranilic acid derivative in the final product.

  • Decomposition Products: Diazonium salts are thermally sensitive and can decompose, leading to phenolic byproducts if the temperature is not strictly controlled.[1]

To minimize these impurities, it is crucial to maintain strict temperature control during the diazotization step (typically 0-5 °C), ensure the slow and controlled addition of reagents, and optimize the pH of the reaction mixture.

Q3: How does reaction scale affect the yield and purity of this compound?

Scaling up the synthesis of indazole derivatives can often lead to a decrease in yield and purity if the reaction parameters are not properly adjusted.[3] Key factors to consider during scale-up include:

  • Heat Transfer: Exothermic reactions, such as diazotization, can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio. This can lead to localized overheating and decomposition of the diazonium intermediate.[1]

  • Mixing: Efficient mixing is critical to ensure uniform reaction conditions and prevent the formation of localized "hot spots" and side products.

  • Reagent Addition: The rate of addition of reagents, particularly the diazotizing agent, needs to be carefully controlled to manage the reaction exotherm.

Q4: What are the recommended crystallization solvents for purifying this compound?

The choice of solvent for crystallization is critical for obtaining a high-purity product. For indazole-3-carboxylic acids, a mixture of a polar solvent (like ethanol or methanol) and water is often effective. The product is typically dissolved in the hot alcohol, and water is added until turbidity is observed, followed by slow cooling to induce crystallization. The optimal solvent system and ratio should be determined experimentally for each batch.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete diazotization. - Decomposition of the diazonium intermediate due to high temperature.[1][2] - Inefficient cyclization.- Ensure the starting amine is fully dissolved before adding the diazotizing agent. - Strictly maintain the reaction temperature between 0-5 °C using a reliable cooling system. - Add the sodium nitrite solution slowly and subsurface if possible to improve dispersion. - Optimize the pH and temperature for the cyclization step.
Product is Darkly Colored - Decomposition of the diazonium salt.[1] - Presence of azo-coupled side products.- Improve temperature control during diazotization. - Ensure sufficient acidity to prevent coupling of the diazonium salt with the starting amine.[1] - Consider a charcoal treatment of the crude product solution before crystallization.
High Levels of Isomeric Impurity - Reaction conditions favoring the formation of the 2H-indazole isomer.- Screen different bases and solvents for the cyclization step. Aprotic solvents can sometimes favor the desired 1H-isomer. - Optimize the temperature of the cyclization reaction.
Poor Crystallization / Oily Product - Presence of impurities inhibiting crystallization. - Incorrect solvent system for crystallization.- Analyze the crude product by HPLC to identify the major impurities and perform a suitable work-up to remove them. - Experiment with different solvent systems for crystallization (e.g., ethanol/water, methanol/water, ethyl acetate/heptane).
Inconsistent Results on Scale-up - Inefficient heat transfer in the larger reactor. - Poor mixing leading to non-uniform reaction conditions.- Characterize the reaction calorimetry to understand the heat flow and ensure the cooling capacity of the reactor is sufficient. - Use an appropriate agitator and agitation speed for the reactor volume to ensure good mixing.

Experimental Protocols

Proposed Scalable Synthesis of this compound

This protocol is a representative, scalable method based on common synthetic strategies for analogous compounds.

Step 1: Diazotization of 2-amino-6-fluorobenzoic acid

  • To a solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

Step 2: Reductive Cyclization

  • In a separate reactor, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by HPLC).

Step 3: Work-up and Isolation

  • Adjust the pH of the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

Table 1: Effect of Diazotization Temperature on Yield and Purity

ScaleTemperature (°C)Yield (%)Purity (HPLC, %)
1 g0-58598
1 g10-156290
100 g0-58097
100 g10-155585

Table 2: Impact of Scale on Reaction Time and Yield

ScaleReaction Time (h)Yield (%)
1 g485
10 g682
100 g880

Visualizations

experimental_workflow start Start: 2-amino-6-fluorobenzoic acid diazotization Step 1: Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization cyclization Step 2: Reductive Cyclization (e.g., Na2SO3) diazotization->cyclization workup Step 3: Work-up & Isolation (pH adjustment, filtration) cyclization->workup purification Step 4: Purification (Crystallization) workup->purification end Final Product: This compound purification->end

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield Observed check_temp Was temperature > 5 °C during diazotization? start->check_temp check_addition Was NaNO2 solution added too quickly? check_temp->check_addition No improve_cooling Solution: Improve cooling efficiency. Use ice-salt bath. check_temp->improve_cooling Yes check_dissolution Was starting material fully dissolved? check_addition->check_dissolution No slow_addition Solution: Add NaNO2 solution dropwise and slowly. check_addition->slow_addition Yes ensure_dissolution Solution: Ensure complete dissolution before adding NaNO2. check_dissolution->ensure_dissolution No

Caption: Troubleshooting decision tree for low yield.

References

identifying and characterizing impurities in 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 4-fluoro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from several sources throughout the synthetic and handling process. These can be broadly categorized as:

  • Process-Related Impurities: These are substances related to the manufacturing process, including unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.

  • Degradation Impurities: These form due to the degradation of the final product under storage or handling conditions, such as exposure to light, heat, or reactive atmospheric gases.

  • Contaminants: These are extraneous substances introduced into the material, such as dust, residual solvents, or leachables from container closures.

Q2: What is a common synthetic route for this compound and what are the likely process-related impurities?

A2: While specific proprietary synthesis routes may vary, a plausible and common method for preparing indazole derivatives involves the cyclization of a substituted aniline. Based on the synthesis of similar compounds, a likely route for this compound starts from 3-fluoro-2-methylaniline. The key steps and potential impurities are outlined below.

Synthetic_Pathway_and_Impurities SM 3-Fluoro-2-methylaniline (Starting Material) INT1 Diazotization Intermediate SM->INT1 Diazotization (e.g., NaNO2, HCl) IMP1 Impurity A: Unreacted 3-Fluoro-2-methylaniline SM->IMP1 Incomplete Reaction IMP3 Impurity C: Over-brominated species (if bromination is used) SM->IMP3 Side Reaction (if applicable) INT2 Cyclization to form 4-fluoro-1H-indazole INT1->INT2 Intramolecular Cyclization INT3 Carboxylation at C3 INT2->INT3 Carboxylation (e.g., with CO2 or chloroform) IMP2 Impurity B: Isomeric Impurity (e.g., 6-fluoro isomer) INT2->IMP2 Side Reaction API This compound (Final Product) INT3->API Work-up & Purification IMP4 Impurity D: Decarboxylated Product (4-fluoro-1H-indazole) API->IMP4 Degradation Analytical_Workflow Sample Sample of This compound HPLC HPLC Separation (Protocol 1) Sample->HPLC LCMS LC-MS Analysis (Protocol 2) Sample->LCMS UV_Detection UV/DAD Detection HPLC->UV_Detection Quantification Quantification of Impurities (Area %) UV_Detection->Quantification MS_Data Mass Spectrometry Data (Accurate Mass & Fragmentation) LCMS->MS_Data Identification Identification of Impurities MS_Data->Identification Isolation Isolation of Unknown Impurity (if necessary via Prep-HPLC) Identification->Isolation Unknown Impurity > 0.1% NMR_FTIR Structural Elucidation by NMR & FTIR Isolation->NMR_FTIR

Technical Support Center: 4-Fluoro-1H-indazole-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-fluoro-1H-indazole-3-carboxylic acid and its derivatives. Below you will find troubleshooting advice and frequently asked questions to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Following general best practices for chemical storage, it is advisable to store it in a dark or amber vial in a dry environment.

Q2: I am dissolving this compound for my experiment. What are the best practices for preparing and storing solutions?

A2: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.[3] For the related indazole-3-carboxylic acid, stock solutions are recommended to be stored at -20°C for up to one year or -80°C for up to two years.[3] The choice of solvent will depend on your specific experimental needs, but ensure it is dry and of high purity.

Q3: My experimental results are inconsistent. Could this be due to the instability of this compound?

A3: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound in solution can be affected by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4][5][6] Review the troubleshooting guide below for potential causes and solutions.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways:

  • Decarboxylation: Loss of the carboxylic acid group as CO2, especially at elevated temperatures.[4][7][8]

  • Hydrolysis: While the indazole ring is generally stable, derivatives such as esters or amides are prone to hydrolysis.

  • Oxidation: The heterocyclic ring system may be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon exposure to air and light over time.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to decomposition.

Q5: How can I monitor the stability of my compound during an experiment?

A5: The most reliable way to monitor the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9] By running a quick purity check before and after your experiment, or at various time points, you can detect the appearance of degradation products and the decrease in the concentration of the parent compound.

Troubleshooting Guide

If you suspect that the stability of this compound or its derivatives is affecting your experimental outcomes, consult the following table for common issues, potential causes, and recommended solutions.

Observed Issue Potential Cause Recommended Solution
Loss of compound activity or concentration over time in solution. Thermal Degradation/Decarboxylation: The compound may be degrading due to high temperatures used in the experiment or prolonged storage at room temperature. Aromatic carboxylic acids can undergo decarboxylation when heated.[3][7][10][11]- Prepare solutions fresh before use.- Store stock solutions at low temperatures (-20°C or -80°C) and in single-use aliquots.[3]- Avoid unnecessary heating of the compound or its solutions. If heating is required, perform a time-course study to assess stability at that temperature.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Photodegradation: Exposure to ambient laboratory light or specific light sources during the experiment can cause decomposition. Aromatic and fluorinated compounds can be susceptible to photodegradation.[12][13]- Work in a dimly lit area or use amber-colored labware to protect the compound from light.[1]- Wrap experimental vessels in aluminum foil.- If the experimental setup involves light exposure, include a "dark" control to assess the extent of photodegradation.
Irreproducible results, especially in buffered solutions. pH-dependent Instability/Solubility Issues: The solubility and stability of ionizable compounds like carboxylic acids are often pH-dependent.[5][6][14][15] Extreme pH values can catalyze hydrolysis or other degradation reactions.- Determine the optimal pH range for the compound's stability and solubility. This can be done by performing a pH stability study.- Use appropriate buffer systems to maintain a stable pH throughout the experiment.[6]- Be aware that the solubility of the compound may change with pH, which could also affect your results.
Gradual discoloration of the solid compound or its solutions. Oxidative Degradation: Prolonged exposure to air (oxygen) can lead to oxidation of the heterocyclic ring system.[16][17][18][19]- Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents for preparing solutions.- Consider adding antioxidants to your experimental system if compatible with your research.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a general method for evaluating the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature, light exposure, or pH).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.

Visualizations

Below are diagrams illustrating potential degradation pathways and experimental workflows.

Potential Degradation Pathways A 4-Fluoro-1H-indazole- 3-carboxylic acid B Decarboxylation Product (4-Fluoro-1H-indazole) + CO2 A->B Heat C Oxidized Products A->C Oxidizing Agent / O2 D Photodegradation Products A->D Light (UV/Vis) Derivative Derivative A->Derivative Synthesis E Hydrolysis Products (for derivatives) Derivative->E H2O / Acid or Base

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckPurity Check Purity of Starting Material (T=0) Start->CheckPurity PrepareFresh Prepare Fresh Solutions for Each Experiment CheckPurity->PrepareFresh Purity OK Re-purify or\nObtain New Batch Re-purify or Obtain New Batch CheckPurity->Re-purify or\nObtain New Batch Purity NOT OK ControlConditions Systematically Control Experimental Conditions (Temperature, Light, pH) PrepareFresh->ControlConditions StabilityStudy Conduct a Forced Degradation Study ControlConditions->StabilityStudy AnalyzeData Analyze Data to Identify Degradation Products and Unstable Conditions StabilityStudy->AnalyzeData OptimizeProtocol Optimize Experimental Protocol AnalyzeData->OptimizeProtocol End Consistent Results OptimizeProtocol->End

Caption: A logical workflow for troubleshooting stability-related experimental issues.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated indazoles, supported by experimental data and detailed protocols. The indazole nucleus is a privileged scaffold in drug discovery, and the addition of fluorine can significantly modulate a compound's physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. [1][2]

Enhanced Potency and Selectivity with Fluorination

The introduction of fluorine atoms into the indazole core can dramatically impact a compound's inhibitory activity against various biological targets. This is often attributed to fluorine's unique properties, such as its high electronegativity and ability to form favorable interactions within protein binding pockets.[3][4]

Kinase Inhibition

Fluorination has been shown to significantly enhance the inhibitory potency of indazole derivatives against several protein kinases. For instance, in the case of Rho kinase (ROCK1) inhibitors, the position of the fluorine atom is critical. A fluorine atom at the C6 position of the indazole ring (compound 52 ) resulted in a dramatic increase in potency (IC50 = 14 nM) compared to its counterpart with fluorine at the C4 position (compound 51 , IC50 = 2500 nM).[3][4] This highlights the importance of regioselective fluorination in optimizing drug candidates.

Similarly, fluorinated indazole derivatives have demonstrated potent inhibition of Fibroblast Growth Factor Receptors (FGFRs). For example, a compound containing a 2,6-difluoro-3-methoxyphenyl group exhibited potent enzymatic and antiproliferative activities, with an IC50 value of less than 4.1 nM against FGFR1.[1]

Compound IDTarget KinaseIC50 (nM)FluorinationReference
51 ROCK12500C4-Fluoro[3][4]
52 ROCK114C6-Fluoro[3][4]
100 FGFR1< 4.12,6-difluoro-3-methoxyphenyl[1]
PazopanibVEGFR-230Non-fluorinated[5]
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5Non-fluorinated[5][6]
CFI-400945PLK42.8Non-fluorinated[5]
Nitric Oxide Synthase (NOS) Inhibition

Studies on nitric oxide synthase (NOS) inhibitors have also revealed the benefits of fluorination. A tetrafluoro-indazole derivative (13 ) showed significant inhibition of both inducible NOS (iNOS, 83% inhibition) and neuronal NOS (nNOS, 63% inhibition).[7] Interestingly, another tetrafluorinated compound (16 ) displayed high selectivity for nNOS, inhibiting its activity by 80% with no effect on iNOS.[7] This demonstrates that fluorination can not only enhance potency but also tune the selectivity profile of indazole-based inhibitors.

Compound IDTarget Enzyme% InhibitionFluorinationReference
13 iNOS83%Tetrafluoro[7]
13 nNOS63%Tetrafluoro[7]
16 iNOSNo effectTetrafluoro[7]
16 nNOS80%Tetrafluoro[7]

Impact on Cellular Activity

The enhanced potency observed in enzymatic assays often translates to improved cellular activity. Fluorinated indazoles have shown promising results in cell-based assays, including cytotoxicity against cancer cell lines.

Antiproliferative Activity

A series of new indazole-pyrimidine derivatives were evaluated for their anticancer activity. While a direct fluorinated vs. non-fluorinated comparison within this series showed diminished activity for one fluorinated compound, other studies have highlighted the antiproliferative potential of fluorinated indazoles.[8] For example, compound 100 , a potent FGFR1 inhibitor, also demonstrated significant antiproliferative activity in KG1 and SNU16 cell lines with IC50 values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM, respectively.[1]

Compound IDCell LineIC50 (µM)FluorinationReference
2f (non-fluorinated)A549, 4T1, HepG2> 10Non-fluorinated[9]
2a (non-fluorinated)MCF-71.15Non-fluorinated[9]
4f (non-fluorinated)MCF-71.629Non-fluorinated[8]
4i (non-fluorinated)MCF-71.841Non-fluorinated[8]
100 (fluorinated)KG10.0253Fluorinated[1]
100 (fluorinated)SNU160.0774Fluorinated[1]

Experimental Protocols

To ensure the reproducibility and accurate assessment of the biological activity of indazole derivatives, detailed and robust experimental protocols are essential.[5]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.[10]

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

  • Kinase Reaction: A reaction mixture is prepared containing the purified kinase, a kinase-specific substrate, ATP, and the test compound (fluorinated or non-fluorinated indazole) at various concentrations. The reaction is incubated to allow for phosphorylation of the substrate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: The luminescence signal is measured using a plate reader, which is proportional to the amount of ADP produced and, therefore, the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[10]

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Kinase Reaction (Kinase, Substrate, ATP, Compound) B Incubate A->B C Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C->D E Measure Luminescence D->E F Calculate IC50 E->F G cluster_workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Indazole Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Determine IC50 F->G G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole Indazole Derivative (e.g., Pazopanib) Indazole->VEGFR Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Validating the Purity of 4-fluoro-1H-indazole-3-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-fluoro-1H-indazole-3-carboxylic acid is a critical step in the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the primary method for this purpose, offering high resolution and quantitative accuracy. This guide provides a detailed comparison of an optimized HPLC method with alternative analytical techniques, supported by experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its potential impurities, including starting materials, synthetic byproducts (such as constitutional isomers), and degradation products.

Optimized HPLC Method Protocol

A robust RP-HPLC method was established for the purity validation of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL solution in a 50:50 mixture of acetonitrile and water
Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The validation parameters are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the main peak.Peak purity index > 0.999
Linearity (r²) > 0.999≥ 0.998
Range 0.1 µg/mL to 100 µg/mLAppropriate for expected impurity levels
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%≤ 5.0%
Limit of Detection (LOD) 0.03 µg/mLS/N ratio ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mLS/N ratio ≥ 10

Comparison with Orthogonal Analytical Techniques

While HPLC is a powerful tool, relying on a single analytical method can be risky. Orthogonal methods, which measure different physicochemical properties of the molecule, provide a more comprehensive purity profile.[1]

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, with UV detection.High resolution, quantitative, robust, and widely available.May not detect impurities without a UV chromophore; co-elution is possible.
LC-MS Combines HPLC separation with mass spectrometry detection.[1]Provides molecular weight information for peak identification, highly sensitive, and specific.[2]More complex instrumentation, potential for ion suppression, and may not be as quantitative as UV detection without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information and can quantify impurities without a reference standard (qNMR).[3]Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about functional groups present in the molecule.[1]Not suitable for quantification of impurities, limited use for complex mixtures.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, uses small sample volumes, and offers an alternative separation mechanism to HPLC.[4]Lower loading capacity, can be less robust than HPLC.

Experimental Workflows and Logical Relationships

To visualize the process of purity validation and the interplay between different analytical techniques, the following diagrams are provided.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolution Dissolution in Diluent (ACN:Water) sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) filtration->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition integration Peak Integration data_acquisition->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Final Report purity_calc->report

Caption: Workflow for HPLC Purity Validation.

orthogonal_methods cluster_chromatography Chromatographic & Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods compound This compound hplc HPLC-UV (Purity & Assay) compound->hplc lcms LC-MS (Impurity ID) compound->lcms ce Capillary Electrophoresis (Orthogonal Separation) compound->ce nmr NMR (Structure Elucidation) compound->nmr ftir FTIR (Functional Groups) compound->ftir hplc->lcms Complementary hplc->ce Confirmatory nmr->ftir Structural Info

Caption: Relationship Between Orthogonal Analytical Methods.

References

A Comparative Guide to Indazole Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The efficient and versatile synthesis of functionalized indazoles is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of several key synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given synthetic challenge.

Comparative Performance of Indazole Synthesis Methods

The following table summarizes the key performance indicators for various indazole synthesis methods, offering a direct comparison of their typical yields, reaction conditions, and substrate scope.

Synthesis MethodReaction TypeStarting MaterialsReagents/CatalystsTypical Reaction ConditionsTypical YieldsSubstrate Scope & Limitations
Jacobson Synthesis Intramolecular CyclizationN-acetyl-o-toluidineNitrous acid (from NaNO₂/acid)0-5 °C, then heating40-60%Effective for the synthesis of 1H-indazoles. Can involve strongly acidic conditions and the generation of hazardous nitrous gases.[1][2]
Cadogan-Sundberg Reaction Reductive Cyclizationo-Nitroarenes with an adjacent unsaturated groupTrivalent phosphorus compounds (e.g., P(OEt)₃, PBu₃)High temperatures (often >150 °C), though milder one-pot versions exist (e.g., 80 °C with PBu₃).[2]60-95%Broad scope for 2H-indazoles. Classical methods require harsh conditions, but modern modifications have improved this.[2]
Davis-Beirut Reaction N,N-Bond Forming HeterocyclizationN-substituted 2-nitrobenzylamines or o-nitrobenzaldehydes and primary aminesBase (e.g., KOH) or Acid (e.g., Acetic Acid)Room temperature to reflux60-90%A metal-free method using inexpensive starting materials. Versatile for synthesizing various 2H-indazoles and indazolones. Can be low-yielding with certain substrates.[1]
Fischer Synthesis Cyclization of ArylhydrazonesArylhydrazines and ketones/aldehydesAcid catalyst (Brønsted or Lewis)Elevated temperaturesVariable, can be highA classic and versatile method. Primarily used for indoles, but applicable to indazoles. The reaction can lack regioselectivity with unsymmetrical ketones.
Aza-Wittig Reaction Intramolecular Cyclizationo-Azidobenzaldehydes or o-azidoketonesPhosphines (e.g., PPh₃)Mild, often room temperature to refluxGood to excellentA high-yielding and often mild reaction. Proceeds via an iminophosphorane intermediate.
Transition-Metal-Catalyzed C-H Activation/Annulation C-H Activation/AnnulationAryl precursors (e.g., imidates, azobenzenes) and coupling partners (e.g., nitrosobenzenes, aldehydes)Rh, Pd, or Cu catalysts80-120 °C50-95%High atom economy and allows for the synthesis of complex and diverse indazole derivatives. Can require expensive catalysts and ligands.[1]

Experimental Protocols

Detailed experimental procedures are essential for the successful replication of synthetic methods. Below are representative protocols for key indazole synthesis methodologies.

Jacobson Indazole Synthesis (for 1H-Indazole)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • o-Toluidine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium nitrite

  • Sulfuric acid

  • Benzene

  • Methanol

  • Sodium methoxide

  • Hydrochloric acid

  • Ammonia

Procedure:

  • Slowly add o-toluidine (0.839 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL).

  • Cool the resulting mixture in an ice bath.

  • Nitrosate the cooled mixture by introducing a stream of nitrous gases (generated from the reaction of sodium nitrite with sulfuric acid) while maintaining the temperature between 1 and 4 °C.

  • After the nitrosation is complete (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.

  • Extract the separated oil with benzene.

  • Wash the benzene extract with ice water and then treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After the evolution of gas ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract it with 2N and 5N hydrochloric acid.

  • Treat the combined acidic extracts with an excess of ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash it with water, and dry.

  • Purify the crude product by vacuum distillation to yield colorless 1H-indazole.[1]

One-Pot Cadogan-Sundberg Reaction (for 2H-Indazoles)

This protocol describes a mild, one-pot condensation and reductive cyclization.

Materials:

  • o-Nitrobenzaldehyde

  • Aniline or other primary amine

  • Tri-n-butylphosphine (PBu₃)

  • Isopropanol (i-PrOH)

Procedure:

  • In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in isopropanol.

  • Add tri-n-butylphosphine (1.5 equiv) to the solution.

  • Heat the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.

Davis-Beirut Reaction (for 2H-Indazoles)

This protocol outlines the synthesis of 2H-indazoles from o-nitrobenzylamines.

Materials:

  • N-substituted 2-nitrobenzylamine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve the N-substituted 2-nitrobenzylamine in methanol.

  • Add a solution of potassium hydroxide in water to the methanolic solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Fischer Synthesis of 3-substituted-1H-Indazoles

This protocol describes the synthesis of a 3-substituted-1H-indazole from an arylhydrazone.

Materials:

  • Arylhydrazine

  • A suitable ketone or aldehyde

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask, dissolve the arylhydrazine and the ketone or aldehyde in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a solid acid catalyst, filter it off.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Aza-Wittig Reaction for 1H-Indazole Synthesis

This protocol outlines a one-pot Staudinger/aza-Wittig reaction.

Materials:

  • o-Azidobenzaldehyde or o-azidoketone

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • Dissolve the o-azido carbonyl compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the formation of the iminophosphorane and the subsequent cyclization by TLC.

  • Once the reaction is complete, cool the mixture and concentrate the solvent under reduced pressure.

  • The triphenylphosphine oxide byproduct can often be removed by trituration with a non-polar solvent or by column chromatography.

  • Further purify the crude indazole product by column chromatography or recrystallization.

Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles

This protocol describes a C-H activation/annulation approach.[3]

Materials:

  • Arylimidate

  • Nitrosobenzene

  • [Cp*RhCl₂]₂ (Rhodium catalyst)

  • Cu(OAc)₂ (Copper co-catalyst)

  • AgSbF₆ (Additive)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).

  • Evacuate the tube and backfill it with argon.

  • Add anhydrous 1,2-dichloroethane (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[1]

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key transformations and mechanistic pathways for the discussed indazole synthesis methods.

Jacobson_Synthesis start N-Acetyl-o-toluidine intermediate1 N-Nitroso-N-acetyl-o-toluidine start->intermediate1  HNO₂ intermediate2 Diazoacetate Intermediate intermediate1->intermediate2  Base (Acyl Transfer) product 1H-Indazole intermediate2->product  Cyclization (-H₂O)

Workflow for the Jacobson Synthesis of 1H-Indazole.

Cadogan_Sundberg_Reaction start o-Nitro-imine intermediate1 Nitroso Intermediate start->intermediate1  P(OR)₃ (-PO(OR)₃) intermediate2 Nitrene Intermediate intermediate1->intermediate2  P(OR)₃ (-PO(OR)₃) product 2H-Indazole intermediate2->product  Intramolecular  Cyclization

Key steps in the Cadogan-Sundberg Reaction.

Davis_Beirut_Reaction start o-Nitrobenzylamine intermediate1 Aci-nitro Intermediate start->intermediate1  Base (e.g., KOH) intermediate2 Nitroso-imine Intermediate intermediate1->intermediate2  - H₂O product 2H-Indazole intermediate2->product  Intramolecular  Cyclization

General workflow for the Davis-Beirut Reaction.

Fischer_Indazole_Synthesis start Arylhydrazine + Ketone/Aldehyde intermediate1 Arylhydrazone start->intermediate1  Condensation intermediate2 Ene-hydrazine intermediate1->intermediate2  Tautomerization intermediate3 [3,3]-Sigmatropic Rearrangement Product intermediate2->intermediate3  Acid Catalyst product 1H-Indazole intermediate3->product  Cyclization & Aromatization  (-NH₃)

Mechanism of the Fischer Indazole Synthesis.

Aza_Wittig_Indazole_Synthesis start o-Azido Carbonyl intermediate1 Iminophosphorane start->intermediate1  PPh₃  (Staudinger Reaction) intermediate2 Oxazaphosphetane Intermediate intermediate1->intermediate2  Intramolecular  [2+2] Cycloaddition product 1H-Indazole intermediate2->product  Cycloreversion  (-Ph₃PO)

Mechanism of the Aza-Wittig Indazole Synthesis.

TM_Catalyzed_Indazole_Synthesis start Arylimidate + Nitrosobenzene intermediate1 Rhodacyclic Intermediate start:e->intermediate1:w  C-H Activation catalyst [Rh(III)] catalyst->intermediate1 intermediate2 C-N Bond Formation intermediate1->intermediate2  Coordination & Insertion intermediate3 N-N Bond Formation (Cu-catalyzed) intermediate2->intermediate3  Oxidative Addition product 1H-Indazole intermediate3->product  Reductive Elimination product->catalyst  Catalyst Regeneration

Simplified workflow for Transition-Metal-Catalyzed Indazole Synthesis.

References

Navigating the Structure-Activity Landscape of 4-Fluoro-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4-fluoro-1H-indazole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We present a synthesis of structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows to aid in the design and development of novel therapeutics.

The 1H-indazole-3-carboxamide core is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities, including anti-inflammatory, anti-cancer, and neurological effects. The introduction of a fluorine atom at the 4-position of the indazole ring can significantly modulate the physicochemical properties of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This guide focuses on the impact of various substitutions on this specific scaffold.

Comparative Analysis of Biological Activity

Table 1: SAR of Indazole-3-carboxamides as CRAC Channel Blockers
Compound IDR (Amide Substituent)IC50 (µM) for Ca2+ Influx InhibitionReference
1a 2,6-difluorophenyl1.51[1]
1b 3-fluoro-4-pyridyl0.67[1]
1c 4-methoxyphenyl>100[1]
1d 4-chlorophenyl6.7[1]
1e 4-pyridyl3.9[1]
1f 4-cyanophenyl12.3[1]
1g 3,5-dichlorophenyl2.5[1]
1h 3-chloro-4-pyridyl1.8[1]

Note: The core structure for the compounds in this table is 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide.

Key SAR Insights from CRAC Channel Inhibition Studies:

  • Amide Linker Regiochemistry is Crucial: Studies have shown that the -CO-NH-Ar amide linker regiochemistry is essential for potent CRAC channel inhibitory activity in the indazole series. The reverse amide isomer (-NH-CO-Ar) is significantly less active or inactive.[1]

  • Aryl Substituents Significantly Impact Potency: The nature and position of substituents on the aryl ring of the carboxamide have a profound effect on activity.

    • Fluorine substitution is generally favorable. The 2,6-difluorophenyl (compound 1a ) and 3-fluoro-4-pyridyl (compound 1b ) substituents confer high potency.[1]

    • Electron-donating groups, such as the 4-methoxyphenyl substituent (compound 1c ), lead to a dramatic loss of activity.[1]

    • Electron-withdrawing groups like chloro (compounds 1d , 1g , 1h ) and cyano (compound 1f ) are tolerated and can result in potent inhibitors.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and comparison of biological data. Below are methodologies for key assays relevant to the evaluation of this compound derivatives.

Synthesis of 1H-Indazole-3-carboxamide Derivatives

A general synthetic route to 1H-indazole-3-carboxamide derivatives involves the amidation of the corresponding carboxylic acid.[1]

Step 1: N-Alkylation of Indazole-3-carboxylic Acid (if required)

  • To a solution of the starting indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride, potassium carbonate).

  • Add the desired alkyl halide (e.g., benzyl bromide) and stir the reaction mixture at room temperature or with heating until completion.

  • Work-up the reaction by adding water and extracting the product with an organic solvent. Purify the product by chromatography.

Step 2: Amide Coupling

  • Activate the carboxylic acid of the N-alkylated indazole by treating it with a coupling agent (e.g., HATU, HOBT/EDC) in an appropriate solvent like DMF.

  • Add the desired amine and a base (e.g., DIPEA, triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until completion, typically monitored by TLC.

  • Isolate the final product by aqueous work-up and purification, usually by column chromatography or recrystallization.

Calcium Influx Assay

This assay is used to determine the inhibitory activity of compounds on CRAC channels.[1]

  • Cell Culture: Maintain Rat Basophilic Leukemia (RBL-2H3) cells in appropriate culture medium.

  • Cell Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate.

  • Calcium Measurement: Measure the baseline fluorescence.

  • Store Depletion: Induce store-operated calcium entry by adding thapsigargin, which depletes intracellular calcium stores.

  • Calcium Influx: Add a calcium-containing solution to the wells to initiate calcium influx through the CRAC channels.

  • Data Acquisition: Continuously record the fluorescence signal. The change in fluorescence intensity corresponds to the intracellular calcium concentration.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of calcium influx against the compound concentration.

Visualizing the Workflow

Understanding the logical flow of a structure-activity relationship study is crucial for planning and executing drug discovery projects. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Identify Lead Scaffold (this compound) design Design Analogs with Diverse Substitutions start->design synthesis Chemical Synthesis of Analogs design->synthesis screening Primary Screening (e.g., CRAC Channel Assay) synthesis->screening dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Selectivity Profiling (Against other targets) dose_response->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis selectivity->sar_analysis optimization Lead Optimization (Improve potency, selectivity, ADME) sar_analysis->optimization new_design Design of Next-Generation Analogs optimization->new_design new_design->design Iterative Cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols serve as a valuable resource for the rational design of more potent and selective drug candidates based on this promising scaffold. Further dedicated studies on the 4-fluoro substituted series are warranted to fully elucidate its therapeutic potential.

References

In Vitro Assay Validation for Compounds Derived from 4-Fluoro-1H-indazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the anticancer activity of compounds derived from 4-fluoro-1H-indazole-3-carboxylic acid. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in drug discovery and development.

Data Presentation: Comparative Inhibitory Activity

The in vitro potency of derivatives of this compound and related indazole compounds is a critical measure of their potential as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) against specific cancer cell lines and the targeted kinases. The following tables summarize the inhibitory activities of representative indazole derivatives, providing a basis for comparison of their efficacy.

Compound IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference CompoundIC50 of Reference
Compound 30l (1H-indazole-3-carboxamide derivative)PAK19.8 nM--
Axitinib VEGFR20.2 nM--
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, FGFR-1, -3, c-Kit15, 30, 47, 84, 75, 140, 740, 69 nM--
Entrectinib TRKA/B/C, ROS1, ALK1.7, 0.1, 0.1, 0.2, 1.6 nM--
Compound IDCancer Cell LineIC50 (Cell-based Assay)Reference CompoundIC50 of Reference
Compound 2f (Indazole derivative)4T1 (Breast Cancer)0.23 µM--
Compound 2f (Indazole derivative)A549 (Lung Cancer)1.15 µM--
Compound 6o (1H-indazole-3-amine derivative)K562 (Leukemia)5.15 µM5-Fluorouracil>50 µM
Compound 6o (1H-indazole-3-amine derivative)A549 (Lung Cancer)11.02 µM5-Fluorouracil18.21 µM
Compound 6o (1H-indazole-3-amine derivative)PC-3 (Prostate Cancer)13.51 µM5-Fluorouracil15.32 µM
Compound 6o (1H-indazole-3-amine derivative)Hep-G2 (Liver Cancer)10.23 µM5-Fluorouracil25.43 µM

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the potency and cellular activity of investigational compounds.

In Vitro Kinase Inhibition Assay (Example: PAK1)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase, such as p21-activated kinase 1 (PAK1).

Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., a fluorescently labeled peptide specific for PAK1)

  • Test compounds (derived from this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of a 2x PAK1 enzyme solution in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PAK1.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, K562)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualization

Visualizing complex biological pathways and experimental workflows can significantly aid in their comprehension and communication. The following diagrams were generated using the DOT language for Graphviz.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt NF_kB NF-κB PAK1->NF_kB Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PI3K_Akt->Proliferation NF_kB->Proliferation Metastasis Metastasis Cytoskeleton->Metastasis

Caption: Simplified PAK1 Signaling Pathway in Cancer.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Start 4-fluoro-1H-indazole- 3-carboxylic acid Derivatization Chemical Synthesis of Target Compounds Start->Derivatization Purification Purification & Structural Verification Derivatization->Purification Kinase_Assay Kinase Inhibition Assay (e.g., PAK1) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability IC50 IC50 Determination Kinase_Assay->IC50 Cell_Viability->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General Experimental Workflow for In Vitro Validation.

comparing the efficacy of different coupling reagents for indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Indazole-3-Carboxamides

The formation of the amide bond is a critical transformation in the synthesis of a vast array of biologically active molecules, with indazole-3-carboxamides being a prominent scaffold in medicinal chemistry. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, and scalability. This guide provides an objective comparison of commonly employed coupling reagents for the amidation of indazole-3-carboxylic acid, supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to activate the carboxylic acid, facilitate nucleophilic attack by the amine, and minimize side reactions. Uronium/aminium salts, phosphonium salts, and carbodiimides are the most prevalent classes of reagents for this purpose.

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high efficiency and rapid reaction times.[1] HATU, containing the 7-azabenzotriazole (HOAt) moiety, forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the OBt-ester formed by HBTU.[1] This enhanced reactivity makes HATU particularly effective for sterically hindered or electron-deficient amines.[2] A potential side reaction with uronium reagents is the guanidinylation of the amine, which can be minimized by pre-activating the carboxylic acid before adding the amine.

Phosphonium Salts (e.g., PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent that generates an OBt active ester. A key advantage of phosphonium salts like PyBOP is the avoidance of the guanidinylation side reaction that can occur with uronium reagents.

Carbodiimides (e.g., EDC with HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a cost-effective and widely used coupling agent.[2][3] The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, an unreactive byproduct. The addition of HOBt mitigates this by trapping the O-acylisourea to form a more stable active ester that is less prone to rearrangement and more reactive towards the amine.[2]

Quantitative Data Presentation

The following tables summarize reported yields for the synthesis of various indazole-3-carboxamides and related structures using HATU and EDC/HOBt, demonstrating the practical efficacy of these reagents.

Table 1: Synthesis of Aryl Acid N'-(1H-indazole-3-carbonyl)-hydrazide Derivatives using HATU

EntryAryl AcidYield (%)
14-Chlorobenzoic acid85
24-Fluorobenzoic acid82
34-Nitrobenzoic acid88
46-Chloronicotinic acid78
52-Naphthoic acid80
64-(trifluoromethyl)benzoic acid84
73,4-Dichlorobenzoic acid86
84-Methoxybenzoic acid81
92-Chlorobenzoic acid75
10Benzoic acid79
112-Fluorobenzoic acid76
122,4-Dichlorobenzoic acid83
134-Methylbenzoic acid77

Data sourced from G. Narayana Swamy et al., Journal of Chemical and Pharmaceutical Research, 2012, 4(5):2795-2802.[4]

Table 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives using EDC/HOBt

EntryAmineYield (%)
1Benzylamine85
22-(Dimethylamino)ethylamine82
32-Morpholinoethan-1-amine80
41-(2-Fluorophenyl)piperazine75
51-(3-Chlorophenyl)piperazine78
61-(4-Fluorophenyl)piperazine81
71-(2-Methoxyphenyl)piperazine77
81-(Pyridin-2-yl)piperazine72
91-Phenylpiperazine79
101-(Pyrimidin-2-yl)piperazine74
112-(Pyrrolidin-1-yl)ethan-1-amine83
121-Methylpiperazine84
134-Methylbenzo[d]thiazol-2-amine70
141,3,4-Thiadiazol-2-amine68

Data sourced from G. Narayana Swamy et al., Der Pharma Chemica, 2012, 4 (3):1311-1316.[3]

Experimental Protocols

Detailed methodologies for the coupling of indazole-3-carboxylic acid using HATU and EDC/HOBt are provided below.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of applications, including couplings with less reactive or sterically hindered amines.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 1H-Indazole-3-carboxylic acid hydrazide (1.0 equiv) in anhydrous DMF, add the desired aryl acid (1.0 equiv).[4]

  • Add HATU (1.0 equiv) and DIPEA (2.0 equiv) to the mixture.[4]

  • Stir the reaction mixture at room temperature for 2-6 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water to precipitate the solid product.[4]

  • Filter the solid and wash thoroughly with water and then with diethyl ether.[4]

  • Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/DMF) to yield the purified product.[4]

Protocol 2: Standard Coupling using EDC/HOBt

This is a common and cost-effective protocol suitable for many applications, particularly with more reactive amines.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • TEA (Triethylamine) or DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

  • Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the general workflows for amide coupling reactions.

G General Workflow for Amide Coupling cluster_materials Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Indazole_Acid Indazole-3-carboxylic Acid Dissolve Dissolve Acid in Solvent Indazole_Acid->Dissolve Amine Amine Add_Amine Add Amine Amine->Add_Amine Reagents Coupling Reagent, Base Preactivate Add Base & Coupling Reagent (Pre-activation) Reagents->Preactivate Solvent Anhydrous Solvent (e.g., DMF) Solvent->Dissolve Dissolve->Preactivate Preactivate->Add_Amine Stir Stir at Room Temperature Add_Amine->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Chromatography/Recrystallization) Dry_Concentrate->Purify Product Product Purify->Product Final Indazole-3-carboxamide

Caption: A generalized experimental workflow for the synthesis of indazole-3-carboxamides.

G Mechanism of Carbodiimide (EDC/HOBt) Coupling RCOOH Indazole-3-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Indazole-3-CONH-R' Active_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Water-soluble Urea Amide->Byproduct co-product

Caption: Simplified mechanism for EDC/HOBt mediated amide bond formation.

References

Unveiling the Kinase Cross-Reactivity of Indazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of kinase inhibitors within the cellular signaling network is paramount. The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, forming the backbone of several clinically successful drugs. However, achieving exquisite selectivity remains a significant challenge. This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent indazole-based kinase inhibitors, supported by experimental data and detailed methodologies to facilitate informed decision-making in drug discovery and development.

The 1H-indazole core is a cornerstone in the development of numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these critical enzymes.[1][2][3][4] While this scaffold provides a robust anchor, the diverse substitutions appended to it dictate the inhibitor's potency and, crucially, its selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for predicting its therapeutic window and potential clinical outcomes.[5][6]

This guide focuses on a selection of well-characterized indazole-based kinase inhibitors to illustrate the spectrum of selectivity, from highly specific to multi-targeted agents. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the relevant signaling pathways, we aim to provide a valuable resource for researchers navigating the complex landscape of kinase inhibitor development.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of several indazole-based kinase inhibitors against a panel of kinases, offering a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Kinase TargetUNC2025 (IC50, nM)BMS-777607 (IC50, nM)R428 (Bemcentinib) (IC50, nM)Axitinib (IC50, nM)
AXL 1.21.1141.2
MER 0.74 -7-
TYRO3 5.84.33-
c-MET 3643.9--
RON -1.8--
FLT3 0.8---
TRKA 1.7---
TRKC 4.4---
KIT 8.2--1.7
VEGFR1 ---0.1
VEGFR2 ---0.2
VEGFR3 ---0.1-0.3
PDGFRβ ---1.6

Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.

Key Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for interpreting the biological consequences of their inhibition. The following diagrams, generated using the DOT language, illustrate the AXL, c-MET, and VEGFR signaling pathways, highlighting the points of intervention by indazole-based inhibitors.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL GAS6->AXL Binds PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival PKC PKC PLCg->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival Cell_Migration Cell Migration & Invasion STAT3->Cell_Migration Inhibitor Indazole-Based Inhibitors (e.g., R428, BMS-777607) Inhibitor->AXL

AXL Signaling Pathway and Inhibition.

cMET_Signaling_Pathway HGF HGF cMET c-MET HGF->cMET Binds GAB1 GAB1 cMET->GAB1 GRB2 GRB2 cMET->GRB2 STAT3 STAT3 cMET->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Cell_Motility Cell Motility & Invasion STAT3->Cell_Motility Inhibitor Indazole-Based Inhibitors (e.g., BMS-777607) Inhibitor->cMET VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability Inhibitor Indazole-Based Inhibitors (e.g., Axitinib) Inhibitor->VEGFR Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinome_Scan Kinome-Wide Profiling Biochemical_Assay->Kinome_Scan Determine Potency Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Kinome_Scan->Cellular_Assay Assess Selectivity Off_Target_Assays Cellular Off-Target Assays Cellular_Assay->Off_Target_Assays Confirm On-Target Activity In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Off_Target_Assays->In_Vivo_Studies Evaluate Cellular Effects Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate Validate in Animal Models

References

A Head-to-Head Comparison of 4-Fluoro- and 5-Fluoro-1H-Indazole-3-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine atom on the indazole ring subtly alters the physicochemical properties of these two compounds. These differences, though seemingly minor, can have profound effects on their biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Property4-Fluoro-1H-indazole-3-carboxylic acid5-Fluoro-1H-indazole-3-carboxylic acid
Molecular Formula C₈H₅FN₂O₂C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol [1]180.14 g/mol [2]
CAS Number 885521-64-2[1]1077-96-9[3]
Appearance SolidWhite to pale yellow or brown powder
Purity 95%≥97.0%

Synthesis and Chemical Reactivity

Both 4-fluoro- and 5-fluoro-1H-indazole-3-carboxylic acid are synthetic compounds available from various chemical suppliers. The synthesis of indazole-3-carboxylic acids and their derivatives often involves the protection of the indazole nitrogen, followed by carboxylation.

A general synthetic approach for creating 1H-indazole-3-carboxamide derivatives involves the coupling of substituted amines with 1H-indazole-3-carboxylic acid. This is achieved by introducing a carboxyl group using n-butyl lithium with a protected indazole as the starting material.

The reactivity of these molecules is influenced by the electron-withdrawing nature of the fluorine atom. This can affect the acidity of the carboxylic acid and the nucleophilicity of the indazole ring system, thereby influencing how they interact with biological targets and metabolic enzymes.

Biological Activity and Therapeutic Potential

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[4] The introduction of a fluorine atom can enhance these activities and improve pharmacokinetic properties.

5-Fluoro-1H-indazole-3-carboxylic acid is noted for its role as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, where it may inhibit specific enzymes involved in tumor growth.[5] It is also utilized in the development of agrochemicals for pest control and crop protection.[5] Researchers have recognized its potential for modulating specific biological pathways, which could lead to new drug designs.[5]

For This compound , while specific biological activities are not as extensively detailed in readily available literature, the fluorinated indazole core is known to be a versatile building block in medicinal chemistry.[6] The fluorine at the 4-position can influence intermolecular interactions such as π-π stacking and hydrogen/halogen bonding, which are crucial for binding to biological targets.[6]

It is important to note that toxicological studies have been conducted on the broader class of 1-substituted-indazole-3-carboxylic acids, investigating their effects on various organs and systems.[7]

Experimental Protocols

While specific, detailed experimental protocols for direct comparison of these two isomers are not available, a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives provides a foundational methodology that could be adapted for such studies.

General Procedure for the Preparation of 1H-Indazole-3-Carboxamide Derivatives:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture at room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour ice water into the reaction mixture and extract the product with a 10% solution of methanol in chloroform.

  • Wash the combined organic layer with 10% NaHCO₃ and brine, then dry over Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization of Synthetic Pathway

Synthetic_Pathway_for_Indazole_Carboxamides General Synthetic Pathway for 1H-Indazole-3-Carboxamides Indazole_Acid 1H-Indazole-3-carboxylic acid (4-fluoro or 5-fluoro) Intermediate Activated Ester Intermediate Indazole_Acid->Intermediate Activation Amine Substituted Amine (R-NH2) Product 1H-Indazole-3-carboxamide Derivative Amine->Product Nucleophilic Acyl Substitution Coupling_Reagents Coupling Reagents (HOBT, EDC.HCl, TEA in DMF) Coupling_Reagents->Intermediate Intermediate->Product

Caption: General reaction scheme for the synthesis of 1H-indazole-3-carboxamide derivatives.

Conclusion

The positional isomerism of the fluorine atom in 4-fluoro- and 5-fluoro-1H-indazole-3-carboxylic acid presents a compelling case for nuanced structure-activity relationship studies. While both compounds share a common molecular formula and weight, the subtle differences in their electronic and steric properties, stemming from the fluorine's location, are likely to translate into distinct biological activities and pharmacokinetic profiles. The 5-fluoro isomer appears to be more prominently featured in the context of pharmaceutical and agrochemical intermediates. However, the potential of the 4-fluoro isomer should not be overlooked, as its unique electronic properties may offer advantages in specific therapeutic applications. Further direct comparative studies are warranted to fully elucidate the pharmacological differences between these two promising molecules and to guide the rational design of next-generation indazole-based therapeutics.

References

A Spectroscopic Guide to Distinguishing 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development, medicinal chemistry, and organic synthesis, the unambiguous structural characterization of heterocyclic compounds is paramount. Indazole and its derivatives represent a critical scaffold in numerous pharmacologically active agents. These compounds exist as two primary tautomeric forms, 1H-indazole and 2H-indazole, each possessing distinct physicochemical and biological properties. Consequently, the ability to differentiate between these isomers is essential for synthesis, quality control, and structure-activity relationship (SAR) studies. This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazole isomers, supported by experimental data and detailed methodologies, to facilitate their accurate identification.

While 1H-indazole is the thermodynamically more stable and predominant tautomer, synthetic routes can often lead to mixtures of N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for distinguishing between these two isomeric forms.[1]

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazole isomers, offering a clear, quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded, appearing at a higher chemical shift.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can exhibit slight variations in their chemical shifts.[1]
H-7 ~7.77 (d, J = 8.4 Hz)Higher frequency than in 1H-isomersThe H-7 proton in N-2 isomers is deshielded due to the anisotropic effect of the N-1 lone pair.[2]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
C-3 ~134.77~123The C-3 chemical shift is significantly different between the two isomers and is a reliable diagnostic tool.[3][4]
C-7a ~140.01~139The chemical shifts of the bridgehead carbons (C-3a and C-7a) are sensitive to the position of the nitrogen substituent.[2]
C-3a ~123.13~123-125Variations in the chemical shifts of the quaternary carbons are observed between the isomers.[2]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibrational Mode1H-Indazole2H-Indazole DerivativeKey Differences
N-H Stretch ~3148-A distinct N-H stretching band is a clear indicator of the 1H-isomer.[4]
Aromatic C-H Stretch ~3000-3100~3000-3100Generally similar for both isomers.
C=C and C=N Stretch ~1619~1600-1650The ring stretching vibrations can show subtle differences.[4][5]

Table 4: UV-Vis Spectroscopy Data

Isomerλmax (in acetonitrile)Key Differences
1H-Indazole ~254 nm, with fine structureExhibits a characteristic absorption spectrum.[6]
2-Methyl-2H-indazole Longer wavelength absorption, stronger than 1H-indazoleThe 2H-tautomer absorbs light more strongly and at longer wavelengths than the 1H-tautomer.[6]

Table 5: Mass Spectrometry Data

Parameter1H-Indazole2H-IndazoleKey Differences
Molecular Ion [M]⁺ m/z 118.0530m/z 118.0530Both isomers have the same molecular weight and will show the same molecular ion peak.[4][7]
Fragmentation Pattern --While the molecular ion is identical, the fragmentation patterns in techniques like MS/MS may differ due to the different stabilities of the resulting fragments, although this is often complex to predict.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) to an appropriate concentration (e.g., 125 µM).[9]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition: Acquire the mass spectrum in the desired mass range to observe the molecular ion peak.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.

Spectroscopic_Differentiation_Workflow cluster_start Sample Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis & MS cluster_conclusion Isomer Identification Start Indazole Isomer Mixture NMR ¹H and ¹³C NMR Start->NMR IR FT-IR Spectroscopy Start->IR UV_MS UV-Vis & Mass Spec Start->UV_MS H1_NMR ¹H NMR Analysis NMR->H1_NMR C13_NMR ¹³C NMR Analysis NMR->C13_NMR Isomer_1H 1H-Indazole H1_NMR->Isomer_1H Broad N-H signal ~13.4 ppm Isomer_2H 2H-Indazole H1_NMR->Isomer_2H No N-H signal H-3 deshielded C13_NMR->Isomer_1H C-3 ~135 ppm C13_NMR->Isomer_2H C-3 ~123 ppm IR_Analysis N-H Stretch? (~3100-3300 cm⁻¹) IR->IR_Analysis IR_Analysis->Isomer_1H Yes IR_Analysis->Isomer_2H No UV_Analysis Compare λmax UV_MS->UV_Analysis MS_Analysis Confirm Molecular Weight UV_MS->MS_Analysis UV_Analysis->Isomer_1H Characteristic λmax UV_Analysis->Isomer_2H Longer λmax MS_Analysis->Isomer_1H MS_Analysis->Isomer_2H

Caption: Workflow for differentiating 1H- and 2H-indazole isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Conclusion Sample Indazole Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analysis Compare Experimental Data with Reference Values Acq_NMR->Analysis Acq_IR->Analysis Acq_UV->Analysis Acq_MS->Analysis Result Structural Elucidation (1H- vs. 2H-Isomer) Analysis->Result

Caption: General experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance their pharmacological properties.[1][2][3] One of the most significant benefits of fluorination is the improvement of metabolic stability, which can lead to a longer drug half-life and better in vivo exposure.[2][4][5] This guide provides a comparative analysis of the metabolic stability of fluorinated indazole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed protocols.

Indazole-containing compounds are prevalent in drug discovery due to their wide range of biological activities.[6] However, like many heterocyclic scaffolds, they can be susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[7] By replacing a hydrogen atom at a metabolically vulnerable position with a strong, stable carbon-fluorine bond, chemists can effectively "shield" the molecule from enzymatic degradation.[2][7]

Comparative Metabolic Stability Data

The following table summarizes in vitro data from a study comparing a non-fluorinated compound with its fluorinated indazole analogs in a mouse liver microsome assay. The data clearly illustrates that the introduction of fluorine, particularly a trifluoromethyl (CF3) group, leads to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Data Source
UT-155 Non-fluorinated parent compound12.35Not Reported[7]
32a 4-Fluoro-indazole analog13.29Not Reported[7]
32c CF3-substituted indazole analog53.711.29[7]

Note: Data were generated in mouse liver microsomes. While absolute values may vary between different experimental systems, the trend of increased stability with fluorination is a well-established principle.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, primarily CYP450s.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Materials and Equipment:

  • Liver microsomes (human or relevant animal species like mouse, rat)[10]

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[11]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Ice-cold termination solution (e.g., acetonitrile or methanol with an internal standard)[12]

  • Incubator or water bath (37°C)[11]

  • Centrifuge[10]

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis[9][10]

2. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create intermediate dilutions in acetonitrile or buffer.[11]

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[10]

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • Add the test compound (final concentration typically 1-10 µM) to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[10][11]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9][12] A parallel incubation without the NADPH system should be run as a negative control to check for chemical instability.[11][12]

    • Incubate the plate at 37°C with gentle shaking.[11]

  • Sample Collection and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the ice-cold termination solution to the corresponding wells.[10][12]

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[10]

3. Analysis:

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[9]

  • Calculate the percentage of compound remaining over time. The natural logarithm of this percentage is plotted against time.

  • The slope of the resulting line corresponds to the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[9]

Visualizing Experimental and Logical Frameworks

To better understand the experimental process and the underlying mechanism of enhanced stability, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Processing cluster_ana Analysis p1 Prepare Microsome Suspension i1 Pre-warm Microsomes and Compound at 37°C p1->i1 p2 Prepare Test Compound Working Solution p2->i1 p3 Prepare NADPH Regenerating System i2 Initiate Reaction by adding NADPH p3->i2 i1->i2 i3 Incubate at 37°C (Time points: 0-60 min) i2->i3 t1 Stop Reaction with Cold Acetonitrile + IS i3->t1 t2 Centrifuge to Pellet Proteins t1->t2 a1 Analyze Supernatant by LC-MS/MS t2->a1 a2 Calculate t½ and CLint a1->a2

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_non Non-Fluorinated Indazole cluster_flu Fluorinated Indazole Indazole_H Indazole with Metabolically Labile C-H Bond Metabolite Oxidized Metabolite (e.g., Hydroxylation) Indazole_H->Metabolite CYP450 Oxidation Indazole_F Indazole with Stable C-F Bond Blocked Metabolism Blocked or Significantly Reduced Indazole_F->Blocked Resistant to Oxidation

References

Safety Operating Guide

Proper Disposal of 4-fluoro-1H-indazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the proper procedures for handling chemical waste, such as 4-fluoro-1H-indazole-3-carboxylic acid, is paramount. This guide provides a detailed, step-by-step protocol for the appropriate disposal of this fluorinated indazole derivative, ensuring regulatory adherence and a secure laboratory environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to employ the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its associated waste should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that an eyewash station and safety shower are easily accessible.[1]

Based on data for analogous indazole compounds, this compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]

Waste Segregation: The Critical First Step

Effective segregation of chemical waste is fundamental to safe and compliant disposal. As a fluorinated organic compound, this compound is classified as a halogenated organic compound. Therefore, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1]

  • Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.[1]

  • Container Compatibility: Use a waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[1][4]

  • Labeling: All waste containers must be clearly labeled with their contents.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[1]

    • During the transfer, take precautions to avoid the generation of dust.[2]

    • Ensure the container is properly sealed and labeled.[1][4]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]

    • Contaminated glassware must be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[1] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Empty Containers:

    • A container that has held this compound must be triple-rinsed with a solvent capable of removing the residue.[6]

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste in the "Halogenated Organic Waste" container.[6][7]

    • After triple-rinsing, deface the chemical label on the empty container and remove the cap before disposing of it as regular trash.[6]

  • Final Disposal:

    • Final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to effectively destroy the organic molecule and remove hazardous halogenated byproducts from emissions.[1]

    • Crucially, do not dispose of this compound down the drain or in the regular trash.[1][8] All hazardous wastes must be disposed of through your institution's hazardous waste collection program.[6]

Quantitative Data Summary

While specific quantitative data for this compound is not available, general guidelines for laboratory chemical waste provide some thresholds.

ParameterGuidelineCitation
Aqueous Solution pH for Drain Disposal Between 5.5 and 10.5 (for non-hazardous, dilute solutions)[8]
Maximum Hazardous Waste Accumulation 55 gallons in a Satellite Accumulation Area[5]
Maximum Acutely Toxic Waste Accumulation 1 quart of liquid or 1 kilogram of solid[5]

Note: this compound should be treated as a hazardous waste, and therefore, drain disposal is not appropriate regardless of pH.

Experimental Protocols

Protocol for Triple Rinsing Empty Containers:

  • Select a solvent that is capable of dissolving this compound (e.g., ethanol, acetone).

  • Add an amount of solvent equal to approximately 5-10% of the container's volume.[6]

  • Securely cap the container and swirl or shake to rinse all interior surfaces thoroughly.

  • Empty the rinsate into the designated "Halogenated Organic Waste" container.

  • Repeat steps 2-4 two more times for a total of three rinses.[6]

  • Allow the container to air dry in a fume hood before final disposal as non-hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal_action Disposal Action cluster_final Final Steps PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify Waste Type: - Pure Compound - Contaminated Solids - Contaminated Liquids FumeHood->Identify Segregate Segregate as Halogenated Organic Waste Identify->Segregate Pure Transfer Pure Solid to 'Halogenated Organic Waste' Container Segregate->Pure Pure Compound Solids Bag Contaminated Solids & Place in Solid Waste Container Segregate->Solids Contaminated Solids Liquids Collect Contaminated Liquids & Rinsate in Liquid Waste Container Segregate->Liquids Contaminated Liquids/Rinsate SealLabel Securely Seal and Label All Waste Containers Pure->SealLabel Solids->SealLabel Liquids->SealLabel Store Store in Designated Satellite Accumulation Area SealLabel->Store ContactEHS Contact EHS for Pickup and Licensed Disposal Store->ContactEHS

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-fluoro-1H-indazole-3-carboxylic acid (CAS RN: 885521-64-2). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential harm if swallowed. Safety data for the compound and its close structural analogs consistently indicate these hazards.

Hazard Classification:

Hazard StatementClassificationGHS PictogramSignal Word
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)GHS07Warning
H315: Causes skin irritationSkin corrosion/irritation (Category 2)GHS07Warning
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)GHS07Warning
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritationGHS07Warning

Data compiled from safety information for this compound and its analogs.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves (minimum 5 mil thickness) are recommended for splash protection.[1] Change gloves immediately if contaminated. For prolonged handling, consider thicker gloves or double-gloving.
Eye Protection Safety GogglesWear snug-fitting chemical safety goggles to protect against dust particles and splashes.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned.
Respiratory Protection Dust RespiratorA dust respirator should be used when handling larger quantities or when there is a potential for aerosol generation.[2]

Operational Plan: Step-by-Step Handling Protocol

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure a safety shower and eyewash station are readily accessible.

Handling Procedure for Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the procedure.

  • Weighing: When weighing the solid, use a draft shield or weigh it within the fume hood to prevent the powder from becoming airborne.

  • Dispensing: Use a spatula to transfer the solid. Avoid scooping actions that could generate dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

Logistical Information:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.

Disposal Plan

As a fluorinated organic compound, this compound requires disposal as hazardous waste.

  • Waste Collection:

    • Collect all waste material (including contaminated PPE and disposable labware) in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • The recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[3] This is necessary to ensure the complete breakdown of the stable carbon-fluorine bond.

    • If incineration is not available, disposal in a designated hazardous waste landfill is an alternative, provided the facility is permitted to accept halogenated organic waste.[3]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material, avoiding dust generation.

    • Place the waste in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Diagrams

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_spill Spill Response prep1 Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Solid Carefully (Avoid Dust) prep2->handle1 handle2 Transfer with Spatula handle1->handle2 handle3 Dissolve Slowly (if applicable) handle2->handle3 spill Spill? handle2->spill clean1 Decontaminate Workspace handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Store at 2-8°C clean2->clean3 spill->clean1 No spill_resp1 Evacuate Area spill->spill_resp1 Yes spill_resp2 Cover with Absorbent spill_resp1->spill_resp2 spill_resp3 Collect Waste spill_resp2->spill_resp3 spill_resp3->clean1 Decontaminate

Caption: Procedural workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.